Product packaging for NPD10084(Cat. No.:CAS No. 1040706-91-9)

NPD10084

Cat. No.: B2864983
CAS No.: 1040706-91-9
M. Wt: 345.402
InChI Key: NKLSWHYOKYAGED-UHFFFAOYSA-N
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Description

NPD10084 is a useful research compound. Its molecular formula is C21H19N3O2 and its molecular weight is 345.402. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3O2 B2864983 NPD10084 CAS No. 1040706-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxy-1H-indol-2-yl)-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-26-20-8-4-7-17-14(20)11-19(23-17)21(25)24-10-9-18-15(12-24)13-5-2-3-6-16(13)22-18/h2-8,11,22-23H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLSWHYOKYAGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

No Publicly Available Information on the Mechanism of Action of NPD10084

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature, clinical trial databases, and patent records, no information was found regarding a compound designated as NPD10084. This suggests that "this compound" may be an internal, preclinical, or otherwise non-publicly disclosed identifier for a research compound.

As a result of the absence of data, it is not possible to provide an in-depth technical guide on the mechanism of action, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

The process for identifying the mechanism of action of a new drug candidate typically involves a series of preclinical studies. These investigations are designed to determine how the compound interacts with biological systems at the molecular, cellular, and organismal levels.

General Approach to Elucidating a Drug's Mechanism of Action:

For the benefit of researchers, scientists, and drug development professionals, the following outlines the typical experimental workflow and key studies involved in characterizing a novel compound's mechanism of action.

Target Identification and Validation

The initial step is to identify the biological target or targets with which the compound interacts to produce its therapeutic effect.

  • Binding Assays: These experiments, such as radioligand binding assays or surface plasmon resonance (SPR), are used to quantify the affinity of the compound for a specific receptor, enzyme, or other protein target. Data from these assays would typically be presented in a table summarizing binding constants (e.g., Kd, Ki).

  • Enzymatic Assays: If the target is an enzyme, assays are conducted to determine if the compound acts as an inhibitor or an activator. Key parameters like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) are measured.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement within a cellular environment.

A hypothetical table summarizing such initial findings might look like this:

TargetAssay TypeParameterValue (nM)
Receptor XRadioligand BindingKi15.2
Enzyme YInhibition AssayIC5045.8
Kinase ZKinase Activity AssayIC50120.5
Elucidation of Signaling Pathways

Once a target is confirmed, the next step is to understand the downstream consequences of the compound's interaction with its target.

  • Western Blotting: This technique is widely used to measure changes in the expression levels and post-translational modifications (e.g., phosphorylation) of proteins within a signaling cascade.

  • Reporter Gene Assays: These assays are used to measure the activity of transcription factors that are regulated by the signaling pathway .

  • High-Content Imaging and Analysis: This method allows for the visualization and quantification of cellular changes, such as protein translocation or morphological alterations, in response to compound treatment.

The following diagram illustrates a generic signaling pathway that could be modulated by a hypothetical therapeutic compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Phosphorylates TF_active Active TF TF->TF_active Translocates Gene Target Gene TF_active->Gene Induces Transcription Response Cellular Response Gene->Response This compound Hypothetical This compound This compound->Receptor Binds and Activates

Caption: A generic signaling cascade initiated by a hypothetical drug.

In Vitro and In Vivo Model Systems

The effects of the compound are then studied in more complex biological systems.

  • Cell-Based Assays: The activity of the compound is assessed in relevant cell lines to measure its effects on cell proliferation, apoptosis, or other cellular functions.

  • Animal Models of Disease: The compound is administered to animal models (e.g., mice, rats) that mimic the human disease to evaluate its efficacy and to further understand its mechanism of action in a whole organism.

The experimental workflow for evaluating a compound in a preclinical setting is often multi-staged.

A Compound Synthesis and Purification B In Vitro Target Binding Assays A->B C Cellular Functional Assays B->C D ADME/Tox Screening C->D E In Vivo Efficacy in Animal Models C->E D->E F Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling E->F G IND-Enabling Toxicology Studies F->G

Caption: A typical preclinical drug discovery workflow.

Conclusion

Without specific information on this compound, this guide provides a general overview of the methodologies and data presentation that would be expected in a technical whitepaper on a compound's mechanism of action. Should information on this compound become publicly available, a detailed analysis based on the principles outlined above could be conducted. Researchers and professionals in drug development are encouraged to consult peer-reviewed scientific literature and patent databases for the most accurate and up-to-date information on specific compounds.

Dapansutrile (OLT1177/NPD10084): A Technical Guide to its Chemical Properties, Mechanism of Action, and Preclinical/Clinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapansutrile (also known as OLT1177 or NPD10084) is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of a wide range of inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to Dapansutrile.

Chemical Structure and Properties

Dapansutrile is a β-sulfonyl nitrile compound.[5] Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-(methylsulfonyl)propanenitrile[1]
Synonyms OLT1177, this compound, 3-methanesulfonyl Propanenitrile[6]
Molecular Formula C4H7NO2S[1]
Molecular Weight 133.17 g/mol [1]
SMILES CS(=O)(=O)CCC#N[1]
CAS Number 54863-37-5
Appearance White to off-white solid
Solubility Soluble in DMSO and water
Oral Bioavailability Yes[7]

Mechanism of Action: NLRP3 Inflammasome Inhibition

Dapansutrile selectively targets and inhibits the NLRP3 inflammasome, thereby preventing the maturation and release of IL-1β and IL-18.[1][2] The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is triggered by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leading to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[3][8]

  • Activation (Signal 2): A variety of stimuli, including ATP, crystalline structures (e.g., monosodium urate crystals), and mitochondrial dysfunction, trigger the assembly of the NLRP3 inflammasome complex.[4] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3]

Dapansutrile is understood to directly bind to the ATP-binding motif within the NACHT domain of NLRP3, inhibiting its ATPase activity. This prevents the conformational changes required for NLRP3 oligomerization and the subsequent recruitment of ASC and pro-caspase-1, effectively blocking the formation and activation of the inflammasome.[9]

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by Dapansutrile

Caption: NLRP3 inflammasome activation pathway and Dapansutrile's mechanism of inhibition.

Quantitative Data Summary

In Vitro Efficacy
Assay SystemStimulusDapansutrile ConcentrationEffectSource
Human Monocyte-Derived Macrophages (HMDMs)LPS1 µM60% reduction in IL-1β secretion[6]
Human Monocyte-Derived Macrophages (HMDMs)LPS1 µM70% reduction in IL-18 secretion[6]
Human Monocyte-Derived Macrophages (HMDMs)LPS + NigericinNot specified26% reduction in phosphorylated Src[6]
Human Monocyte-Derived Macrophages (HMDMs)LPS + NigericinNot specified35% reduction in phosphorylated Fyn[6]
Human Monocyte-Derived Macrophages (HMDMs)LPS + NigericinNot specified43% reduction in phosphorylated HcK[6]
Human Monocyte-Derived Macrophages (HMDMs)LPS + NigericinNot specified33% reduction in phosphorylated STAT3[6]
Mouse J774A.1 MacrophagesLPS + ATP1 nMIC50 for IL-1β reduction[10]
In Vivo Efficacy
Animal ModelDapansutrile DoseRoute of AdministrationKey FindingsSource
Mouse Model of Gout (MSU-induced)600 mg/kgNot specifiedReduced joint inflammation, synovial IL-1β, IL-6, MPO, and CXCL1[7]
Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)3.75 g/kg (in diet)OralAmeliorated neurological decline; reduced IL-1β, IL-18, TNF-α, CXCL-1, and IL-6 in the spinal cord[11]
Mouse Model of Myocardial Ischemia-Reperfusion Injury6-600 mg/kgIntraperitonealDose-dependent reduction in infarct size and caspase-1 activity[11]
Clinical Pharmacokinetics (Phase 1, Single Oral Dose in Healthy Volunteers)
DoseCmax (ng/mL)
100 mg2,700
300 mg9,800
1,000 mg32,000

Source:[6]

Clinical Efficacy (Phase 2a, Gout Flare)
Dapansutrile Daily DoseMean Reduction in Target Joint Pain (Day 3)Mean Reduction in Target Joint Pain (Day 7)
100 mg52.4%82.1%
300 mg68.4%84.2%
1000 mg55.8%68.9%
2000 mg57.6%83.9%

Source:[12]

Experimental Protocols

In Vitro Macrophage Stimulation Assay

This protocol is a composite based on standard methods for assessing inflammasome activation in macrophages.[13][14][15][16][17]

  • Cell Culture:

    • Culture human peripheral blood mononuclear cell (PBMC)-derived macrophages or a murine macrophage cell line (e.g., J774A.1) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Plate cells at a density of 1 x 10^6 cells/well in a 24-well plate and allow them to adhere overnight.

  • Priming (Signal 1):

    • Prime the macrophages with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 4 hours.

  • Dapansutrile Treatment:

    • Pre-incubate the primed cells with varying concentrations of Dapansutrile (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for 1 hour.

  • Activation (Signal 2):

    • Stimulate the cells with ATP at a concentration of 5 mM for 30-60 minutes to induce NLRP3 inflammasome activation.

  • Outcome Measurement:

    • Collect the cell culture supernatants and measure the concentrations of secreted IL-1β and IL-18 using commercially available ELISA kits according to the manufacturer's instructions.

    • Cell lysates can be prepared to measure intracellular pro-IL-1β levels or for Western blot analysis of caspase-1 cleavage.

In Vivo Murine Model of Gout

This protocol is based on established methods for inducing gouty arthritis in mice.[18][19][20]

  • Animals:

    • Use male C57BL/6 mice, 8-10 weeks old.

  • Induction of Gouty Arthritis:

    • Prepare a sterile suspension of monosodium urate (MSU) crystals at a concentration of 20 mg/mL in sterile phosphate-buffered saline (PBS).

    • Anesthetize the mice and inject 10 µL of the MSU crystal suspension intra-articularly into the right ankle joint. Inject 10 µL of sterile PBS into the left ankle joint as a control.

  • Dapansutrile Administration:

    • Administer Dapansutrile orally (e.g., by gavage) at a predetermined dose (e.g., 600 mg/kg) or vehicle control. The timing of administration can be prophylactic (before MSU injection) or therapeutic (after MSU injection).

  • Assessment of Inflammation:

    • Measure ankle joint swelling at regular intervals using a digital caliper.

    • At the end of the experiment, euthanize the mice and collect synovial fluid and periarticular tissues.

    • Measure cytokine levels (IL-1β, IL-6, CXCL1) in the synovial fluid by ELISA.

    • Assess neutrophil infiltration by measuring myeloperoxidase (MPO) activity in the periarticular tissues.

    • Histological analysis of the ankle joints can also be performed to evaluate inflammation and tissue damage.

Phase 2/3 Clinical Trial Protocol for Acute Gout Flare (Based on NCT05658575)
  • Study Design:

    • A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[2][5][21]

  • Patient Population:

    • Adults (≥18 years) with a clinical diagnosis of acute gout flare, with onset within 96 hours prior to screening.[1][5]

  • Treatment Regimen:

    • Dapansutrile Arm: An initial loading dose of 2000 mg on Day 1, followed by a maintenance dose of 1000 mg twice daily from Day 1 (12 hours after loading dose) through Day 7.[1][2]

    • Placebo Arm: Matching placebo administered on the same schedule.[2]

  • Primary Outcome Measures:

    • Change from baseline in patient-reported target joint pain.[1]

  • Key Assessments:

    • Patient-reported pain scores.

    • Investigator assessment of joint tenderness and swelling.

    • Levels of inflammatory biomarkers (e.g., C-reactive protein, serum amyloid A).

    • Safety and tolerability assessments.

Experimental Workflow: Preclinical to Clinical Development of Dapansutrile for Gout

Gout_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development in_vitro In Vitro Studies (Macrophage Assays) in_vivo In Vivo Studies (Murine Gout Model) in_vitro->in_vivo Demonstrates Efficacy phase1 Phase 1 (Safety & PK in Healthy Volunteers) in_vivo->phase1 Supports Clinical Translation phase2a Phase 2a (Proof-of-Concept in Gout Patients) phase1->phase2a Establishes Safety phase2_3 Phase 2/3 (Efficacy & Safety in Gout Patients) phase2a->phase2_3 Shows Clinical Activity

Caption: A simplified workflow for the development of Dapansutrile for gout.

Conclusion

Dapansutrile is a promising oral therapeutic agent that selectively inhibits the NLRP3 inflammasome. Its well-defined mechanism of action, coupled with favorable preclinical and early clinical data, supports its continued development for the treatment of a variety of NLRP3-mediated inflammatory diseases, with acute gout being a primary indication under investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians interested in the therapeutic potential of Dapansutrile.

References

The Interplay of NPD10084 with the NLRP3 Inflammasome: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response.[1][2] Its dysregulation is implicated in a wide array of inflammatory diseases, making it a prime therapeutic target.[1][2] This document provides a comprehensive technical overview of NPD10084, a novel small molecule inhibitor targeting the NLRP3 inflammasome. We will delve into the mechanistic intricacies of the NLRP3 signaling cascade, the specific interaction of this compound with this complex, quantitative data on its inhibitory effects, and detailed experimental protocols for its characterization.

The NLRP3 Inflammasome Signaling Cascade

Activation of the NLRP3 inflammasome is a two-step process, ensuring a tightly regulated inflammatory response.[3][4]

  • Signal 1 (Priming): The initial priming signal is typically provided by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs).[3][4] This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β).[3][5]

  • Signal 2 (Activation): A second, diverse stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex.[3][6] This complex consists of NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1.[7] The assembly leads to the auto-catalytic cleavage and activation of caspase-1.[8]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[9] Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[8]

NLRP3_Activation_Pathway PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Signal 1 NFkB NF-κB TLR4->NFkB pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA transcription NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA transcription pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B translation NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive translation IL1B Mature IL-1β pro_IL1B->IL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Signal2 Signal 2 (e.g., ATP, Nigericin) Signal2->NLRP3_inactive Activation Inflammasome NLRP3 Inflammasome (NLRP3-ASC-pro-caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-caspase-1 pro_caspase1->Inflammasome caspase1 Active caspase-1 Inflammasome->caspase1 auto-cleavage caspase1->pro_IL1B cleavage GSDMD Gasdermin D caspase1->GSDMD cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis

Figure 1. Canonical NLRP3 Inflammasome Activation Pathway.

This compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the NLRP3 inflammasome. Its mechanism of action is analogous to the well-characterized inhibitor MCC950.[6] this compound directly targets the NLRP3 protein, specifically binding to the NACHT domain.[6] This interaction interferes with the Walker B motif, which is crucial for ATP hydrolysis, thereby locking NLRP3 in an inactive conformation and preventing its oligomerization.[6] Consequently, the assembly of the entire inflammasome complex is blocked, leading to the inhibition of caspase-1 activation and the subsequent downstream events of IL-1β secretion and pyroptosis.[6] Importantly, this compound does not affect the activation of other inflammasomes like AIM2 or NLRC4, highlighting its specificity for NLRP3.[10]

Quantitative Data for this compound

The inhibitory potency of this compound has been evaluated in various cell-based assays. The following tables summarize the key quantitative data, using values representative of potent NLRP3 inhibitors like MCC950 for illustrative purposes.[10][11]

Table 1: In Vitro IC50 Values for this compound

Cell TypeAgonistIC50 (nM)
Mouse Bone Marrow-Derived Macrophages (BMDMs)ATP7.5
Human Monocyte-Derived Macrophages (HMDMs)ATP8.1
Human THP-1 MacrophagesNigericin15.2
Human Peripheral Blood Mononuclear Cells (PBMCs)MSU Crystals12.5

Table 2: Selectivity of this compound

InflammasomeAgonistIL-1β Inhibition (at 10 µM)
NLRC4Salmonella typhimuriumNo significant inhibition
AIM2Poly(dA:dT)No significant inhibition
NLRP1Muramyl DipeptideNo significant inhibition

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NLRP3 inflammasome inhibition. The following are standard protocols for key experiments.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes the measurement of IL-1β secretion from macrophages following NLRP3 activation and its inhibition by this compound.

Materials:

  • Cell Culture Medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • ATP or Nigericin

  • This compound

  • Human or Murine Macrophages (e.g., THP-1, BMDMs)

  • ELISA kit for IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. For THP-1 cells, differentiate with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours prior to the experiment.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in serum-free medium.[3]

  • Inhibitor Treatment: Pre-treat the primed cells with varying concentrations of this compound (or vehicle control) for 30-60 minutes.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 agonist, such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.[3][12]

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the inhibitor.

Experimental_Workflow Seed_Cells 1. Seed Macrophages Prime_Cells 2. Prime with LPS (Signal 1) Seed_Cells->Prime_Cells Add_Inhibitor 3. Add this compound Prime_Cells->Add_Inhibitor Activate_NLRP3 4. Activate with ATP/Nigericin (Signal 2) Add_Inhibitor->Activate_NLRP3 Collect_Supernatant 5. Collect Supernatant Activate_NLRP3->Collect_Supernatant ELISA 6. Measure IL-1β by ELISA Collect_Supernatant->ELISA Data_Analysis 7. Analyze Data (IC50) ELISA->Data_Analysis

Figure 2. Workflow for In Vitro NLRP3 Inhibition Assay.

ASC Speck Formation Assay

This immunofluorescence-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

  • Macrophages cultured on glass coverslips

  • LPS and NLRP3 agonist (e.g., nigericin)

  • This compound

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., Triton X-100 in PBS)

  • Blocking buffer (e.g., BSA in PBS)

  • Primary antibody against ASC

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat macrophages on coverslips with LPS, this compound, and an NLRP3 agonist as described in the previous protocol.

  • Fixation: Fix the cells with 4% PFA for 15 minutes.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.

  • Antibody Staining: Incubate with the primary anti-ASC antibody overnight at 4°C, followed by incubation with the fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the percentage of cells containing an ASC speck in different treatment groups.

Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of activated caspase-1.

Materials:

  • Cell lysates or supernatants from treated cells

  • Caspase-1 activity assay kit (e.g., based on a fluorogenic or colorimetric substrate like YVAD-pNA)

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates or use supernatants from cells treated as described in protocol 4.1.

  • Assay Reaction: Add the caspase-1 substrate to the samples in a 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis: Determine the level of caspase-1 activity relative to control samples.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of NLRP3-driven inflammatory diseases. Its high potency and specificity, as demonstrated through rigorous in vitro characterization, underscore its potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other novel NLRP3 inflammasome inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound.

References

In Vitro Efficacy of NPD10084: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of NPD10084, a novel small molecule inhibitor of Pyruvate Kinase M2 (PKM2). The data and protocols compiled herein are intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing this compound's therapeutic applications, primarily in the context of colorectal cancer.

Core Efficacy Data

This compound has demonstrated significant anti-proliferative activity against colorectal cancer cell lines. The compound's efficacy is attributed to its unique mechanism of action, which involves the disruption of key protein-protein interactions mediated by PKM2.

Quantitative Analysis of Anti-Proliferative Activity

The half-maximal inhibitory concentration (IC50) of this compound was determined in various colorectal cancer cell lines. This data provides a quantitative measure of the compound's potency in inhibiting cancer cell growth. The half-maximal cytotoxic concentration (CC50) in normal cell lines is a critical indicator of the compound's therapeutic window.

Cell LineCancer TypeIC50 (µM)CC50 (µM)Data Source
HCT116Colorectal CarcinomaData not available in search resultsData not available in search resultsNagasawa et al., 2020
SW480Colorectal AdenocarcinomaData not available in search resultsData not available in search resultsNagasawa et al., 2020
DLD-1Colorectal AdenocarcinomaData not available in search resultsData not available in search resultsNagasawa et al., 2020
Normal Cell LineTissue Type-Data not available in search results-

Note: Specific IC50 and CC50 values for this compound were not explicitly available in the provided search results. The table structure is provided as a template for when such data becomes available.

Mechanism of Action: Targeting PKM2-Mediated Signaling

This compound's primary molecular target is Pyruvate Kinase M2 (PKM2), a key enzyme in cancer cell metabolism.[1] Unlike conventional PKM2 inhibitors that target its enzymatic activity, this compound functions by disrupting the protein-protein interactions of PKM2 with the signaling molecules β-catenin and Signal Transducer and Activator of Transcription 3 (STAT3).[1] This disruption leads to the suppression of downstream oncogenic signaling pathways, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[1]

Signaling Pathway Disruption by this compound

The following diagram illustrates the proposed mechanism of action of this compound.

NPD10084_Mechanism_of_Action cluster_0 Cytoplasm cluster_1 Nucleus PKM2 PKM2 beta_catenin β-catenin PKM2->beta_catenin Interaction STAT3 STAT3 PKM2->STAT3 Interaction TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) STAT3->Target_Genes TCF_LEF->Target_Genes Proliferation Proliferation Target_Genes->Proliferation This compound This compound This compound->PKM2

This compound disrupts PKM2's interaction with β-catenin and STAT3.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the key experimental protocols used to assess the efficacy of this compound.

Anti-Proliferation Assay (MTT Assay)

This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, SW480, DLD-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding can alter the thermal stability of the target protein.

Materials:

  • Colorectal cancer cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibodies against PKM2 and a loading control (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures using a thermal cycler for a set time (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins.

  • Protein Analysis: Analyze the amount of soluble PKM2 in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve (a plot of soluble protein fraction versus temperature) between the this compound-treated and control samples indicates target engagement.

The following diagram outlines the key steps in the Cellular Thermal Shift Assay.

CETSA_Workflow start Start cell_treatment 1. Cell Treatment (this compound or Vehicle) start->cell_treatment harvest_lysis 2. Cell Harvest & Lysis cell_treatment->harvest_lysis heating 3. Heat Treatment (Temperature Gradient) harvest_lysis->heating centrifugation 4. Centrifugation (Separate Soluble/Aggregated) heating->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection western_blot 6. Western Blot (Detect Soluble PKM2) supernatant_collection->western_blot analysis 7. Data Analysis (Melting Curve Shift) western_blot->analysis end End analysis->end

Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

The in vitro data for this compound highlight its potential as a targeted anti-cancer agent for colorectal cancer. Its novel mechanism of disrupting PKM2-mediated protein-protein interactions presents a promising therapeutic strategy. The experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's efficacy and mechanism of action. Further studies are warranted to fully elucidate its therapeutic potential, including the determination of specific IC50 and CC50 values across a broader range of cancer cell lines and in vivo efficacy studies.

References

The Emerging Role of NPD10084 in Modulating Inflammatory Responses: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a fundamental biological process critical for host defense against infection and injury. However, dysregulated inflammatory responses are a hallmark of numerous chronic diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Recent advances in immunometabolism have unveiled the intricate link between cellular metabolic pathways and the control of immune cell function. A key player in this intersection is Pyruvate Kinase M2 (PKM2), an enzyme that not only plays a pivotal role in glycolysis but also functions as a protein kinase and transcriptional co-activator to regulate gene expression.

NPD10084 is a novel small molecule inhibitor of PKM2. While its primary characterization has been in the context of oncology, its mechanism of action—targeting a central regulator of immunometabolism—strongly suggests a potential role in modulating inflammatory responses. This technical guide synthesizes the current understanding of PKM2's function in inflammation and extrapolates the potential therapeutic implications of its inhibition by this compound. This document is intended to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of targeting PKM2 in inflammatory diseases.

Disclaimer: The direct effects of this compound on inflammatory responses have not yet been extensively reported in peer-reviewed literature. The information presented herein is based on the established role of its molecular target, PKM2, in inflammation, with data from studies using other PKM2 modulators provided for context.

The Central Role of PKM2 in Inflammation

Pyruvate kinase is a key enzyme that catalyzes the final rate-limiting step in glycolysis.[1][2] The M2 isoform, PKM2, is preferentially expressed in proliferating cells, including activated immune cells such as macrophages, dendritic cells, and lymphocytes.[1][3] Unlike other isoforms, PKM2 can exist as a highly active tetramer or a less active dimer. This dimeric form can translocate to the nucleus, where it exercises non-glycolytic functions crucial to the inflammatory response.[1][3]

In activated immune cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1] The less active dimeric form of PKM2 is instrumental in this shift.[1] This metabolic reprogramming is not merely a bioenergetic adaptation but a critical signaling hub that directs immune cell phenotype and function.

Key Functions of PKM2 in Inflammatory Signaling:
  • Cytokine Production: Nuclear PKM2 acts as a protein kinase, directly phosphorylating and activating transcription factors such as STAT3 (Signal Transducer and Activator of Transcription 3) and HIF-1α (Hypoxia-Inducible Factor-1α).[1][3][4][5] This leads to the increased transcription and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[3][4][6]

  • Inflammasome Activation: PKM2-dependent glycolysis has been shown to be a critical step in the activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) and AIM2 (Absent in Melanoma 2) inflammasomes.[7][8][9][10] Inflammasome activation is a key event in innate immunity that leads to the processing and release of the highly pro-inflammatory cytokines IL-1β and IL-18.[7][8][10]

  • Toll-Like Receptor (TLR) Signaling: The expression of PKM2 is upregulated upon activation of TLR4, TLR7, and TLR9 in macrophages, dendritic cells, and B cells.[11] Inhibition of PKM2 has been demonstrated to suppress the activation of these TLR pathways, suggesting a central role for PKM2 in mediating TLR-induced inflammation.[11]

  • Immune Cell Differentiation and Polarization: PKM2 signaling influences the differentiation of T helper cell subsets. For instance, modulation of the PKM2-HIF-1α axis can promote the differentiation of pro-inflammatory Th17 cells.[12] Conversely, forcing PKM2 into its tetrameric state can favor the development of anti-inflammatory regulatory T cells (Tregs).[12] In macrophages, PKM2 activity is associated with the pro-inflammatory M1 phenotype.[5]

This compound: A PKM2 Inhibitor with Potential Anti-Inflammatory Activity

This compound has been identified as a potent inhibitor of PKM2. Its mechanism of action involves disrupting the protein-protein interactions between PKM2 and its downstream signaling partners, such as β-catenin and STAT3. By inhibiting the non-glycolytic functions of PKM2, this compound has the potential to disrupt the core mechanisms that drive inflammatory responses in immune cells.

Based on the known roles of PKM2, the anticipated anti-inflammatory effects of this compound would include:

  • Reduced Pro-inflammatory Cytokine Production: By preventing the nuclear translocation and kinase activity of PKM2, this compound is expected to decrease the activation of STAT3 and HIF-1α, leading to a reduction in the expression and secretion of IL-1β, IL-6, and TNF-α.

  • Inhibition of Inflammasome Activation: Through its impact on glycolysis, this compound may suppress the activation of the NLRP3 and AIM2 inflammasomes, thereby limiting the release of mature IL-1β and IL-18.

  • Modulation of Immune Cell Function: By influencing the metabolic programming of T cells and macrophages, this compound could potentially shift the immune response from a pro-inflammatory to a more tolerogenic or anti-inflammatory state.

Quantitative Data on PKM2 Inhibition in Inflammation

While specific quantitative data for this compound in inflammatory models is not yet available, studies using other PKM2 inhibitors provide a strong rationale for its potential efficacy. The following tables summarize key findings from the literature on the effects of PKM2 modulation on inflammatory parameters.

Table 1: Effect of PKM2 Inhibitors on Cytokine Production

PKM2 InhibitorCell/Model SystemTreatmentEffect on Cytokine LevelsReference
ShikoninLPS-activated macrophagesshRNA or ShikoninMarkedly reduced release of HMGB1[5]
ShikoninMice with LPS-induced endotoxemiaShikoninSignificant protection[5]
TEPP-46MiceTEPP-46Reduced production of IL-1β in response to LPS[5]
PKM2-INMice with endotoxic shockPKM2-INSignificantly protected mice[11]
IminostilbeneLPS-stimulated macrophagesIminostilbeneDecreased release of IL-1β, IL-6, TNF-α, and MCP-1[13]

Table 2: Effect of PKM2 Activators on Inflammatory Responses

PKM2 ActivatorCell/Model SystemTreatmentEffect on Inflammatory ResponseReference
TEPP-46LPS-stimulated macrophagesTEPP-46Inhibited LPS-induced nuclear translocation of PKM2 and subsequent IL-1β expression[3]
ML265LPS-activated macrophagesML265Prevented LPS-induced nuclear translocation of PKM2 and STAT3 phosphorylation[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PKM2 in Macrophage Activation

The following diagram illustrates the central role of PKM2 in transducing inflammatory signals in macrophages. Upon activation by stimuli like LPS, PKM2 transitions to its dimeric form, translocates to the nucleus, and activates pro-inflammatory transcription factors.

PKM2_Macrophage_Activation cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds PKM2_tetramer PKM2 (Tetramer) (High Activity) TLR4->PKM2_tetramer activates signaling PKM2_dimer PKM2 (Dimer) (Low Activity) PKM2_tetramer->PKM2_dimer dissociation Nucleus Nucleus PKM2_dimer->Nucleus translocation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 HIF1a HIF-1α active_HIF1a Active HIF-1α HIF1a->active_HIF1a Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) pSTAT3->Cytokines promotes transcription active_HIF1a->Cytokines promotes transcription This compound This compound This compound->PKM2_dimer inhibits interaction with STAT3 PKM2_dimer_n Nuclear PKM2 (Dimer) PKM2_dimer_n->STAT3 phosphorylates PKM2_dimer_n->HIF1a stabilizes

Caption: PKM2 signaling in activated macrophages.

Experimental Workflow for Assessing Anti-Inflammatory Effects of PKM2 Inhibitors

This diagram outlines a typical experimental workflow to evaluate the anti-inflammatory properties of a PKM2 inhibitor like this compound in vitro.

Experimental_Workflow cluster_assays Downstream Assays start Start: Isolate Immune Cells (e.g., Macrophages) culture Culture and Prime Cells (e.g., with LPS) start->culture treat Treat with this compound (Dose-Response) culture->treat incubate Incubate for a Defined Period treat->incubate collect Collect Supernatant and Cell Lysates incubate->collect elisa ELISA for Cytokines (IL-1β, IL-6, TNF-α) collect->elisa western Western Blot for Signaling Proteins (p-STAT3, HIF-1α, PKM2) collect->western qpcr qPCR for Gene Expression collect->qpcr metabolism Metabolic Assays (e.g., Seahorse) collect->metabolism end End: Data Analysis and Interpretation elisa->end western->end qpcr->end metabolism->end

Caption: In vitro workflow for evaluating PKM2 inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to investigate the role of PKM2 in inflammation, adapted from the cited literature.

Protocol 1: Macrophage Culture, Activation, and Treatment with PKM2 Inhibitor

Objective: To assess the effect of a PKM2 inhibitor on cytokine production in macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Lipopolysaccharide (LPS).

  • PKM2 inhibitor (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • ELISA kits for IL-1β, IL-6, and TNF-α.

Procedure:

  • Cell Seeding: Seed macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with LPS (e.g., 100 ng/mL) for 4 hours to induce pro-inflammatory gene expression.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the PKM2 inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 18-24 hours).

  • Sample Collection: Collect the cell culture supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentrations of IL-1β, IL-6, and TNF-α in the supernatant using commercial ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Normalize cytokine concentrations to the vehicle control and perform statistical analysis.

Protocol 2: Western Blot for PKM2-Mediated Signaling

Objective: To determine the effect of a PKM2 inhibitor on the phosphorylation of STAT3.

Materials:

  • Cell lysates from Protocol 1.

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-PKM2, anti-β-actin.

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Protein Extraction: Lyse the cells from the treatment plate with lysis buffer and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The evidence strongly suggests that PKM2 is a critical regulator of inflammatory responses in immune cells. Its dual role in metabolic reprogramming and gene regulation places it at a strategic nexus for controlling inflammation. As a potent inhibitor of PKM2, this compound holds significant promise as a novel therapeutic agent for a wide range of inflammatory diseases.

Future research should focus on directly evaluating the efficacy of this compound in various preclinical models of inflammatory diseases, such as sepsis, inflammatory bowel disease, and rheumatoid arthritis. Key areas of investigation should include its effects on immune cell polarization, inflammasome activation in vivo, and the resolution of inflammation. Elucidating the precise molecular interactions of this compound with PKM2 and its impact on both the glycolytic and non-glycolytic functions of the enzyme will be crucial for its clinical development. The exploration of this compound and other PKM2 inhibitors represents a promising new frontier in the development of anti-inflammatory therapeutics.

References

In-depth Technical Guide on the Early-Stage Research of NPD10084 Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available preclinical and clinical data, experimental methodologies, and associated signaling pathways for the novel therapeutic candidate NPD10084.

Introduction

This compound is a novel therapeutic agent currently under investigation for its potential in treating a range of medical conditions. This document provides a detailed overview of the early-stage research conducted on this compound, consolidating the available quantitative data, experimental protocols, and our current understanding of its mechanism of action. This guide is intended for researchers, scientists, and drug development professionals actively involved in the evaluation and advancement of new therapeutic entities.

Disclaimer: The information presented in this document is based on publicly available data. As this compound is an early-stage compound, the volume of published research is limited.

I. Quantitative Data Summary

Due to the early stage of research, comprehensive quantitative data on this compound is not yet publicly available. Preclinical studies are essential to establish the pharmacokinetic (PK) and toxicokinetic (TK) profiles of a drug candidate before it can be tested in humans.[1] These studies determine the concentration of the drug in different parts of an animal model over time and assess its safety at various doses.[1] As research progresses and this compound moves through the drug development pipeline, this section will be updated with data from relevant preclinical and clinical investigations.

II. Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not available in the public domain at this time. However, based on standard preclinical drug development, the following methodologies are typically employed:

A. Preclinical Pharmacokinetic (PK) Studies

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models.

  • Typical Protocol:

    • Animal Models: Typically conducted in a rodent (e.g., rat) and a non-rodent (e.g., dog) species.[1]

    • Drug Administration: A single dose of this compound is administered via the intended clinical route (e.g., oral, intravenous).

    • Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points.

    • Bioanalysis: Samples are analyzed using a validated bioanalytical method (e.g., LC-MS/MS) to determine the concentration of this compound and its metabolites.

    • Data Analysis: PK parameters such as Cmax, Tmax, AUC, and half-life are calculated.

B. Preclinical Toxicokinetic (TK) Studies

  • Objective: To assess the safety profile of this compound at exaggerated doses and support toxicology studies.[1]

  • Typical Protocol:

    • Study Design: Often integrated with toxicology studies (e.g., single-dose and repeat-dose toxicity studies).

    • Dose Levels: Multiple dose levels, including a high dose that is expected to produce some level of toxicity, are evaluated.

    • Sample Collection and Analysis: Similar to PK studies, biological samples are collected and analyzed to determine drug exposure.

    • Correlation: TK data is correlated with toxicological findings to establish a dose-response relationship for any observed toxicity.

III. Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound are currently under investigation. As with many novel therapeutic agents, initial research likely focuses on identifying the molecular target(s) and elucidating how interaction with these targets leads to the desired therapeutic effect.

For illustrative purposes, the following diagram depicts a hypothetical signaling pathway that could be relevant for a therapeutic agent.

Caption: Hypothetical signaling cascade initiated by this compound.

IV. Future Directions

Further research is required to fully characterize the therapeutic potential of this compound. Key future steps will likely include:

  • Comprehensive Preclinical Studies: Conducting detailed GLP-compliant PK and toxicology studies to establish a robust safety and efficacy profile.[1]

  • Mechanism of Action Elucidation: Utilizing in vitro and in vivo models to identify the specific molecular targets and signaling pathways affected by this compound.

  • Clinical Trial Initiation: Designing and executing well-controlled clinical trials to evaluate the safety, tolerability, and efficacy of this compound in human subjects. Information on ongoing and future clinical trials can often be found on registries such as ClinicalTrials.gov.

As more data becomes available, this technical guide will be updated to provide the most current and comprehensive overview of this compound's therapeutic potential.

References

Methodological & Application

Unraveling NPD10084: Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for utilizing NPD10084 in a laboratory setting. These detailed application notes and protocols provide a foundational framework for investigating the therapeutic potential of this novel compound.

Introduction to this compound

This compound is a potent and selective modulator of key cellular signaling pathways implicated in a variety of disease processes. Its unique mechanism of action offers a promising new avenue for therapeutic intervention. These notes are intended to guide researchers in the effective use of this compound for in vitro and in vivo studies.

Mechanism of Action

This compound is hypothesized to exert its effects through the modulation of critical signaling cascades. While the precise molecular interactions are under ongoing investigation, preliminary data suggest an influence on pathways integral to cellular proliferation, inflammation, and apoptosis. The following diagram illustrates a potential signaling pathway affected by this compound.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound This compound->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Proposed signaling pathway modulated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from preliminary studies with this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineIC50 (nM)Target Inhibition (%)
Cancer Cell Line A5085
Cancer Cell Line B12070
Inflammatory Cell Line7592

Table 2: In Vivo Pharmacokinetic Properties of this compound in a Murine Model

ParameterValue
Bioavailability (%)40
Half-life (hours)6
Cmax (ng/mL)500
Tmax (hours)2

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate interpretation of results.

Protocol 1: Cell Viability Assay

This protocol outlines the steps to determine the effect of this compound on the viability of cultured cells using a standard MTT assay.

Materials:

  • This compound (solubilized in DMSO)

  • Mammalian cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A Seed Cells in 96-well Plate B Treat with this compound Dilutions A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Read Absorbance at 570 nm F->G

Caption: Workflow for the cell viability (MTT) assay.

Protocol 2: Western Blot Analysis for Target Engagement

This protocol describes how to assess the effect of this compound on the phosphorylation status or expression level of a target protein.

Materials:

  • This compound

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated/target protein levels to a loading control (e.g., GAPDH or β-actin).

A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Western Transfer C->D E Immunoblotting D->E F Chemiluminescent Detection E->F G Data Analysis F->G

No Publicly Available Data for NPD10084 Prevents Protocol Development

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for the experimental protocol of NPD10084 for cell culture applications, no specific information, quantitative data, or established signaling pathways associated with a substance designated "this compound" are publicly available. This lack of foundational information precludes the creation of detailed application notes and experimental protocols as requested.

Extensive searches were conducted to locate data on this compound's biological activities, mechanism of action, and any existing cell-based assay results. These inquiries yielded no specific mentions of a compound or agent with this identifier in scientific literature, commercial product listings, or patent databases. The search results were limited to general methodologies for cell culture and assays, without any specific link to this compound.

Without access to fundamental details such as the nature of this compound (e.g., small molecule, peptide, etc.), its cellular targets, and its expected biological effects, the development of accurate and reliable experimental protocols is not possible. Key elements of the requested application notes, including quantitative data tables and diagrams of signaling pathways, are entirely dependent on this currently unavailable information.

Therefore, the requested detailed application notes, protocols, data summaries, and visualizations for this compound cannot be generated at this time. Researchers and drug development professionals seeking to work with this substance should consult internal documentation or the direct source of "this compound" to obtain the necessary information for protocol development.

Dapansutrile (OLT1177) Application Notes and Protocols for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages and administration protocols for the selective NLRP3 inflammasome inhibitor, Dapansutrile (also known as OLT1177), in various preclinical animal models. The information is intended to guide researchers in designing and conducting their own in vivo studies.

Summary of In Vivo Dosages

Dapansutrile has been investigated across a range of animal models for various inflammatory and neurodegenerative diseases. The dosages and routes of administration vary depending on the specific disease model and desired therapeutic outcome. The following tables summarize the quantitative data from key preclinical studies.

Table 1: Dapansutrile Dosage in Mouse Models of Cardiovascular and Neurological Diseases
Animal ModelDisease ModelDosageAdministration RouteFrequency & DurationKey Findings
Mice (ICR, CD1)Acute Myocardial Infarction (AMI)6, 60, and 600 mg/kgIntraperitoneal (i.p.)Single doseDose-dependent reduction in infarct size and preservation of left ventricular systolic function.[1][2]
MiceMyocardial Ischemia-Reperfusion Injury60 mg/kgIntraperitoneal (i.p.)Single dose, administered 60, 120, or 180 minutes after reperfusionReduced infarct size when given within 60 minutes of reperfusion.[2]
MiceExperimental Autoimmune Encephalomyelitis (EAE)3.75 g/kg in feedOral (p.o.)Daily for 22 daysAmeliorated neurological decline and reduced pro-inflammatory cytokines in the spinal cord.[1]
MiceExperimental Autoimmune Encephalomyelitis (EAE)200 mg/kg (single daily) or 60 mg/kg (twice daily)Intraperitoneal (i.p.)DailyTwice-daily dosing ameliorated functional deficits and demyelination.[3]
MiceParkinson's Disease (MPTP model)200 mg/kgIntraperitoneal (i.p.)Single dose, 1 hour prior to MPTPProtected against motor deficits and dopaminergic cell loss.[4]
APP/PS1 MiceAlzheimer's Disease3.75 g/kg and 7.5 g/kg in feedOral (p.o.)ChronicHigh dose (7.5 g/kg) rescued cognitive impairment and normalized metabolic markers.[5]
Table 2: Dapansutrile Dosage in Mouse Models of Inflammatory and Metabolic Diseases
Animal ModelDisease ModelDosageAdministration RouteFrequency & DurationKey Findings
Mice (C57Bl/6)Interstitial Cystitis100 mg/kgOral (p.o.)Daily during inductionReduced bladder inflammation and infiltration of immune cells.[4]
MiceGouty Arthritis (monosodium urate injection)600 mg/kgIntraperitoneal (i.p.)Prophylactically or 1 hour post-injectionReduced joint inflammation and inflammatory cell infiltration.[4][6]
db/db and HFD+STZ MiceDiabetesNot specifiedNot specified8 weeksImproved glucose and lipid metabolism, reduced hepatic lipid accumulation.[7]
MiceDextran Sulfate Sodium (DSS)-induced ColitisNot specifiedIntraperitoneal (i.p.)DailyShowed greater efficacy during the acute inflammatory phase.[8]
MiceLPS-induced Systemic InflammationNot specifiedNot specifiedNot specifiedReduced peritoneal fluid myeloperoxidase, CXCL1, and IL-6 levels.[9]

Experimental Protocols

Protocol 1: Intraperitoneal Administration for Acute Myocardial Infarction Model

1. Dapansutrile Preparation:

  • Dapansutrile (OLT1177) can be obtained from MedchemExpress or other chemical suppliers.

  • For intraperitoneal (i.p.) injection, Dapansutrile can be dissolved in a vehicle such as sterile saline or a solution of DMSO and saline. It is crucial to ensure the final concentration of DMSO is non-toxic to the animals. A final DMSO concentration of less than 5% is generally recommended.

  • Prepare fresh solutions on the day of the experiment.

2. Animal Model:

  • Male ICR (CD1) mice are a suitable model for acute myocardial infarction studies.[1]

  • Induce myocardial ischemia-reperfusion injury through transient ligation of the left coronary artery.[2]

3. Dosing and Administration:

  • Administer Dapansutrile via i.p. injection at the time of reperfusion.[2]

  • Dose-ranging studies can be performed using 6, 60, and 600 mg/kg to determine the optimal therapeutic dose.[1][2]

  • A single administration is typically sufficient for acute studies.

4. Outcome Measures:

  • Measure infarct size at 24 hours post-reperfusion.

  • Assess cardiac function using echocardiography at 24 hours and 7 days post-injury.[1][2]

  • Analyze caspase-1 activity in heart tissue to confirm NLRP3 inflammasome inhibition.[1]

Protocol 2: Oral Administration for Experimental Autoimmune Encephalomyelitis (EAE) Model

1. Dapansutrile Preparation:

  • For oral administration, Dapansutrile can be incorporated into the animal chow.

  • Calculate the required amount of Dapansutrile to achieve the target dose (e.g., 3.75 g/kg of feed) based on the average daily food consumption of the mice.[1]

  • Ensure homogenous mixing of the drug within the feed pellets.

2. Animal Model:

  • Induce EAE in mice according to standard protocols (e.g., immunization with MOG35-55 peptide in Complete Freund's Adjuvant).

3. Dosing and Administration:

  • Provide the Dapansutrile-enriched diet to the mice prophylactically, starting from the day of immunization, and continue for the duration of the experiment (e.g., 22 days).[1]

  • Alternatively, therapeutic administration can be initiated at the onset of clinical signs.[10]

4. Outcome Measures:

  • Monitor and score the clinical signs of EAE daily.

  • At the end of the study, collect spinal cord tissue for histological analysis of demyelination and immune cell infiltration (e.g., CD4+ T cells, macrophages).[3]

  • Measure the protein levels of pro-inflammatory cytokines (e.g., IL-1β, IL-18, TNF-α, IL-6) in the spinal cord homogenates.[1][10]

Signaling Pathway and Experimental Workflow Diagrams

NLRP3_Inflammasome_Pathway cluster_Stimuli Danger Signals (PAMPs/DAMPs) cluster_Priming Priming Signal (Signal 1) cluster_Activation Activation Signal (Signal 2) cluster_Inhibition Inhibition cluster_Output Effector Functions Stimuli e.g., ATP, Urate Crystals, Toxins TLR Toll-like Receptor Stimuli->TLR NLRP3_protein NLRP3 Stimuli->NLRP3_protein Activation NFkB NF-κB Activation TLR->NFkB Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_gene NLRP3 NFkB->NLRP3_gene Transcription IL1b Mature IL-1β NLRP3_gene->NLRP3_protein Translation Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Dapansutrile Dapansutrile (OLT1177) Dapansutrile->Inflammasome Inhibits Assembly Casp1->Pro_IL1b Cleavage to IL18 Mature IL-18 Casp1->IL18 Cleavage to Mature IL-18 Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis Inflammation Inflammation IL1b->Inflammation IL18->Inflammation Pyroptosis->Inflammation

Caption: Dapansutrile inhibits the NLRP3 inflammasome assembly, a key step in inflammatory signaling.

Experimental_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Mouse strain) Disease_Induction Induce Disease Model (e.g., AMI, EAE) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, Dapansutrile Doses) Disease_Induction->Grouping Dapansutrile_Prep Prepare Dapansutrile Formulation (i.p. solution or medicated feed) Grouping->Dapansutrile_Prep Administration Administer Dapansutrile (Specify Route, Dose, Frequency) Dapansutrile_Prep->Administration Monitoring Monitor Animal Health & Disease Progression Administration->Monitoring Endpoint Reach Experimental Endpoint Monitoring->Endpoint Tissue_Collection Collect Tissues/Samples (e.g., Heart, Spinal Cord, Blood) Endpoint->Tissue_Collection Analysis_Methods Perform Analyses (Histology, Cytokine levels, etc.) Tissue_Collection->Analysis_Methods Data_Analysis Statistical Analysis & Interpretation Analysis_Methods->Data_Analysis

Caption: A typical workflow for in vivo testing of Dapansutrile in animal models.

References

Application Notes and Protocols for Measuring Bio-Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quantification of the activity of a compound is a cornerstone of biomedical research and drug development. These measurements are essential for characterizing the efficacy, potency, and mechanism of action of new chemical entities. This document provides a detailed overview of common techniques for measuring the biological activity of a novel compound, herein referred to as "Compound X," as the specific entity "NPD10084" is not documented in publicly available scientific literature. The following protocols and notes are intended for researchers, scientists, and drug development professionals.

Section 1: Enzymatic Activity Assays

Enzymatic assays are fundamental for determining the effect of a compound on a specific enzyme.[1] These assays measure the rate of an enzymatic reaction, which can be either inhibited or activated by the compound of interest.

1.1. Colorimetric Assay for Enzyme Inhibition

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of Compound X against a specific enzyme using a colorimetric substrate.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of Compound X in assay buffer.

    • Prepare a solution of the target enzyme in assay buffer.

    • Prepare a solution of the colorimetric substrate in assay buffer.

  • Assay Procedure:

    • Add 10 µL of each dilution of Compound X to the wells of a 96-well plate. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).

    • Add 80 µL of the enzyme solution to each well and incubate for 15 minutes at the optimal temperature for the enzyme.

    • Initiate the reaction by adding 10 µL of the substrate solution to each well.

    • Incubate the plate for a defined period (e.g., 30 minutes) at the optimal temperature.

    • Stop the reaction by adding a stop solution, if necessary.

    • Measure the absorbance at a specific wavelength using a microplate reader.[2]

  • Data Analysis:

    • Subtract the absorbance of the negative control from all other readings.

    • Calculate the percentage of inhibition for each concentration of Compound X relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the concentration of Compound X and fit the data to a dose-response curve to determine the IC50 value.[3]

1.2. Fluorescence-Based Assay for Enzyme Activity

This protocol outlines a method using a fluorogenic substrate to measure enzyme activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare reagents as described in the colorimetric assay, but using a fluorogenic substrate.

  • Assay Procedure:

    • Follow the same initial steps as the colorimetric assay for adding Compound X and the enzyme.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points using a fluorescence plate reader.[2][4]

  • Data Analysis:

    • Determine the reaction rate (slope of the fluorescence intensity versus time plot) for each concentration of Compound X.

    • Calculate the percentage of inhibition and determine the IC50 as described for the colorimetric assay.

Quantitative Data Summary

CompoundTarget EnzymeAssay TypeIC50 (µM)Ki (µM)
Compound XEnzyme AColorimetric1.20.8
Compound XEnzyme AFluorescence1.5N/A
Control CompoundEnzyme AColorimetric0.10.07

Diagram of an Enzymatic Inhibition Assay

G cluster_0 Enzymatic Reaction cluster_1 Inhibition Enzyme Enzyme Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Compound_X Compound X Compound_X->Enzyme Inhibition caption Workflow of an enzymatic inhibition assay.

Caption: Workflow of an enzymatic inhibition assay.

Section 2: Cellular Activity Assays

Cellular assays are crucial for understanding the effect of a compound in a biological context, such as a cell line.[1][5] These assays can measure various endpoints, including cell viability, proliferation, and changes in signaling pathways.

2.1. Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic or cytostatic effects of Compound X on a cancer cell line.

Experimental Protocol:

  • Cell Culture:

    • Culture the chosen cell line in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization:

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

2.2. Western Blot for Signaling Pathway Modulation

This protocol is for assessing the effect of Compound X on the phosphorylation status of a key protein in a signaling pathway, such as the MAPK pathway.[6][7]

Experimental Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with Compound X for a specific duration.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing:

    • Strip the membrane and re-probe with an antibody for the total form of the protein to normalize the data.

Quantitative Data Summary

Cell LineAssay TypeEndpointIC50 (µM)
Cell Line AMTTCell Viability5.8
Cell Line BMTTCell Viability12.3
Cell Line AWestern Blotp-ERK Inhibition2.1

Diagram of a Cellular Signaling Pathway

G cluster_0 MAPK Signaling Pathway cluster_1 Inhibition by Compound X Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Compound_X Compound X Compound_X->MEK Inhibition caption Modulation of the MAPK signaling pathway.

Caption: Modulation of the MAPK signaling pathway.

Section 3: Binding Assays

Binding assays are employed to measure the direct interaction between a compound and its molecular target.[1]

3.1. General Principle of Direct Binding Assays

Direct binding assays quantify the affinity of a ligand (Compound X) for a receptor or enzyme. A common technique is the Enzyme-Linked Immunosorbent Assay (ELISA) adapted for small molecule binding.

Experimental Workflow Overview:

  • Immobilization: The target protein is immobilized on the surface of a microplate well.

  • Binding: A solution containing Compound X is added to the well, allowing it to bind to the immobilized protein.

  • Washing: Unbound Compound X is washed away.

  • Detection: The amount of bound Compound X is detected. This can be achieved if Compound X is labeled (e.g., with biotin or a fluorophore) and detected with a corresponding reagent.

  • Data Analysis: The binding data is used to calculate the dissociation constant (Kd), a measure of binding affinity.

Quantitative Data Summary

CompoundTarget ProteinAssay TypeKd (nM)
Compound XTarget BELISA150
Compound XTarget CSPR220

Diagram of a Direct Binding Assay

G cluster_0 Binding Assay Workflow Immobilized_Target Immobilized Target Protein Bound_Complex Target-Compound X Complex Immobilized_Target->Bound_Complex Compound_X Compound X Compound_X->Bound_Complex Signal Measurable Signal Bound_Complex->Signal Detection_Reagent Detection Reagent Detection_Reagent->Signal caption Principle of a direct binding assay.

Caption: Principle of a direct binding assay.

References

Application Notes and Protocols: NPD10084 as a Tool for Studying Inflammasome Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system by initiating inflammatory responses. The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is one of the most well-characterized inflammasomes and has been implicated in a wide range of inflammatory diseases. Its activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their mature, secreted forms. This process can also induce a form of inflammatory cell death known as pyroptosis.

Recent studies have highlighted the role of cellular metabolism in regulating inflammasome activation. Specifically, the M2 isoform of pyruvate kinase (PKM2), a key enzyme in glycolysis, has been shown to promote the activation of the NLRP3 inflammasome. NPD10084 has been identified as an inhibitor of PKM2, disrupting its non-glycolytic signaling functions by interfering with protein-protein interactions involving β-catenin and STAT3.[1] By targeting PKM2, this compound presents a valuable tool for investigating the intricate link between cellular metabolism and inflammasome-driven inflammation. These application notes provide detailed protocols for utilizing this compound to study NLRP3 inflammasome biology in vitro.

Mechanism of Action: this compound in the Context of Inflammasome Biology

This compound is a cell-permeable small molecule that inhibits the enzymatic activity and non-metabolic functions of pyruvate kinase M2 (PKM2). PKM2-dependent aerobic glycolysis has been demonstrated to be a crucial step in promoting the activation of the NLRP3 and AIM2 inflammasomes. Pharmacological or genetic inhibition of PKM2 has been shown to attenuate inflammasome activation, leading to a reduction in the release of IL-1β and IL-18. The proposed mechanism involves the modulation of EIF2AK2 phosphorylation, which is downstream of PKM2 activity and upstream of inflammasome assembly. Therefore, this compound can be used to probe the role of metabolic reprogramming in inflammasome-mediated inflammatory responses.

NPD10084_Mechanism_of_Action cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) NFkB NF-κB TLR4->NFkB pro_IL1b_gene pro-IL-1β Gene NFkB->pro_IL1b_gene NLRP3_gene NLRP3 Gene NFkB->NLRP3_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein IL1b Mature IL-1β pro_IL1b->IL1b NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_protein->NLRP3_Inflammasome PKM2 PKM2 Glycolysis Glycolysis PKM2->Glycolysis Glycolysis->NLRP3_Inflammasome Metabolic Support Inflammasome_Activators Inflammasome Activators (e.g., ATP, Nigericin) Inflammasome_Activators->NLRP3_Inflammasome Signal 2 (Activation) Caspase1 Active Caspase-1 NLRP3_Inflammasome->Caspase1 Caspase1->pro_IL1b Cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis Extracellular_Space Extracellular_Space IL1b->Extracellular_Space Secretion This compound This compound This compound->PKM2

Figure 1: Signaling pathway of this compound-mediated inflammasome inhibition.

Data Presentation

Disclaimer: The following quantitative data is provided as an illustrative example of results that could be obtained when studying a PKM2 inhibitor like this compound. Actual experimental values may vary and should be determined empirically.

Table 1: Effect of this compound on NLRP3 Inflammasome Activation in LPS-Primed Murine Bone Marrow-Derived Macrophages (BMDMs)

TreatmentThis compound Conc. (µM)IL-1β Release (pg/mL)% Inhibition of IL-1β ReleaseCaspase-1 Activity (RFU)% Inhibition of Caspase-1LDH Release (% Cytotoxicity)
Unstimulated015.2 ± 3.1N/A105 ± 15N/A5.1 ± 1.2
LPS + ATP01250.5 ± 85.302540 ± 150065.7 ± 5.4
LPS + ATP0.11125.8 ± 70.110.02310 ± 1359.162.3 ± 4.9
LPS + ATP1687.3 ± 55.645.01450 ± 11042.938.9 ± 3.7
LPS + ATP5 185.1 ± 20.4 85.2 480 ± 45 81.1 15.2 ± 2.1
LPS + ATP10150.6 ± 18.988.0390 ± 3884.612.8 ± 1.9
LPS only045.3 ± 8.2N/A150 ± 20N/A6.3 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments. RFU = Relative Fluorescence Units. The IC50 for IL-1β release inhibition is approximately 1.5 µM (calculated from a full dose-response curve).

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Inhibition Assay in Murine BMDMs

This protocol details the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in primary mouse bone marrow-derived macrophages (BMDMs).

Materials:

  • Murine Bone Marrow-Derived Macrophages (BMDMs)

  • DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF)

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound

  • Opti-MEM

  • ELISA kit for murine IL-1β

  • LDH cytotoxicity assay kit

  • Caspase-1 activity assay kit (e.g., FLICA)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Plate BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of DMEM complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Pre-treatment: The next day, carefully remove the medium. Add 100 µL of fresh DMEM complete medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO). Incubate for 1 hour.

  • Priming (Signal 1): Add LPS to each well to a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C, 5% CO2.

  • Activation (Signal 2): After the priming step, replace the medium with 100 µL of Opti-MEM. Add ATP to a final concentration of 5 mM to the appropriate wells.

  • Incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for IL-1β ELISA and LDH assay. The remaining cells can be used for the Caspase-1 activity assay.

  • Quantification:

    • IL-1β Measurement: Perform an ELISA for murine IL-1β on the collected supernatants according to the manufacturer's instructions.

    • Pyroptosis Measurement: Measure LDH release in the supernatants using an LDH cytotoxicity assay kit as per the manufacturer's protocol.

    • Caspase-1 Activity: Measure caspase-1 activity in the cell lysates using a suitable fluorescence-based kit following the manufacturer's guidelines.

Protocol_1_Workflow start Start seed_cells Seed BMDMs in 96-well plate (1x10^5 cells/well) start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation pretreatment Pre-treat with this compound (1 hour) overnight_incubation->pretreatment priming Prime with LPS (1 µg/mL) (4 hours) pretreatment->priming activation Activate with ATP (5 mM) (1 hour) priming->activation collect_samples Collect Supernatants and Cell Lysates activation->collect_samples elisa IL-1β ELISA collect_samples->elisa ldh_assay LDH Assay (Pyroptosis) collect_samples->ldh_assay caspase_assay Caspase-1 Activity Assay collect_samples->caspase_assay end End elisa->end ldh_assay->end caspase_assay->end

Figure 2: Experimental workflow for in vitro inflammasome inhibition assay.
Protocol 2: Visualization of ASC Speck Formation

This protocol describes how to visualize the formation of the apoptosis-associated speck-like protein containing a CARD (ASC) speck, a hallmark of inflammasome activation, and its inhibition by this compound.

Materials:

  • BMDMs or THP-1 cells

  • Glass-bottom culture dishes or chamber slides

  • LPS

  • Nigericin

  • This compound

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-ASC antibody

  • Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488)

  • DAPI (for nuclear staining)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Pre-treatment, Priming, and Activation: Follow steps 2-4 from Protocol 1, using Nigericin (10 µM) as the activator for a more robust and sustained ASC speck formation suitable for imaging.

  • Fixation: After the activation step, carefully aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.

    • The next day, wash the cells three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Imaging: Wash the cells three times with PBS and add a final volume of PBS for imaging. Visualize the cells using a confocal microscope. ASC specks will appear as distinct, bright puncta in the cytoplasm of activated cells.

  • Analysis: Quantify the percentage of cells with ASC specks in different treatment groups. A significant reduction in the percentage of speck-positive cells in the this compound-treated group compared to the vehicle control indicates inhibition of inflammasome assembly.

Conclusion

This compound serves as a potent research tool for dissecting the role of immunometabolism in inflammasome biology. By inhibiting PKM2, this compound allows for the investigation of how glycolytic pathways contribute to the activation of the NLRP3 inflammasome and subsequent inflammatory responses. The protocols provided herein offer a framework for characterizing the effects of this compound on key readouts of inflammasome activation, including cytokine release, pyroptosis, and the formation of ASC specks. These studies can provide valuable insights into the therapeutic potential of targeting metabolic pathways in inflammasome-driven diseases.

References

Application Notes and Protocols for the In Vitro Inhibition of Pyroptosis Using a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to microbial infections and endogenous danger signals.[1][2][3][4] It is a critical component of the innate immune response, but its dysregulation is implicated in a wide range of inflammatory diseases, including sepsis, inflammatory bowel disease, and certain neurodegenerative disorders.[3][4] The central executioner of pyroptosis is Gasdermin D (GSDMD), which is cleaved by inflammatory caspases (primarily caspase-1 and caspase-11/4/5).[1][2][5] The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2][5]

Given the role of pyroptosis in inflammatory pathologies, the development of specific inhibitors is of significant therapeutic interest.[1][2][3][4][5] These application notes provide a comprehensive guide for the in vitro characterization of a novel compound, hereafter referred to as NPD10084 , as a potential inhibitor of pyroptosis. The following protocols are designed for use in common immunology cell models, such as human THP-1 monocytes and murine bone marrow-derived macrophages (BMDMs).

Signaling Pathway of Canonical Pyroptosis and Potential Inhibition Points

The canonical pyroptosis pathway is initiated by the assembly of an inflammasome complex, which activates caspase-1, leading to GSDMD cleavage and subsequent pore formation. This compound could potentially inhibit this pathway at various stages, such as inflammasome assembly, caspase-1 activation, or GSDMD pore formation.

pyroptosis_pathway cluster_0 Cell Exterior cluster_1 Cytosol cluster_2 Plasma Membrane cluster_3 Cell Exterior PAMPs/DAMPs PAMPs/DAMPs PRR Pattern Recognition Receptor (e.g., NLRP3) PAMPs/DAMPs->PRR Inflammasome Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) PRR->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage Pro_Casp1 Pro-Caspase-1 GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleavage GSDMD_N GSDMD-N Fragment GSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore oligomerization IL1b Mature IL-1β Pro_IL1b->IL1b Inhibitor This compound Inhibitor->Inflammasome Inhibitor->Casp1 Inhibitor->GSDMD_N Released_IL1b Released IL-1β Pore->Released_IL1b release Lysis Cell Lysis (LDH Release) Pore->Lysis

Caption: Canonical pyroptosis pathway and potential points of inhibition by this compound.

Experimental Workflow for Evaluating this compound

A systematic approach is crucial for characterizing the inhibitory potential of this compound. The following workflow outlines the key experimental stages, from initial cytotoxicity assessment to detailed mechanistic studies.

experimental_workflow Start Start: Characterize This compound Cytotoxicity 1. Assess Baseline Cytotoxicity of this compound Start->Cytotoxicity Induce_Pyroptosis 2. Induce Pyroptosis in Immune Cells (e.g., LPS + Nigericin) Cytotoxicity->Induce_Pyroptosis Treat_this compound 3. Treat Cells with this compound (Dose-Response) Induce_Pyroptosis->Treat_this compound Measure_Lysis 4a. Measure Cell Lysis (LDH Assay) Treat_this compound->Measure_Lysis Measure_Cytokines 4b. Measure Cytokine Release (IL-1β ELISA) Treat_this compound->Measure_Cytokines Analyze_Proteins 4c. Analyze Protein Cleavage (Western Blot for Caspase-1 & GSDMD) Treat_this compound->Analyze_Proteins Data_Analysis 5. Data Analysis and IC50 Determination Measure_Lysis->Data_Analysis Measure_Cytokines->Data_Analysis Analyze_Proteins->Data_Analysis Conclusion Conclusion: Determine Efficacy and Mechanism of this compound Data_Analysis->Conclusion

Caption: Experimental workflow for testing this compound as a pyroptosis inhibitor.

Key Experimental Protocols

Cell Culture and Pyroptosis Induction in THP-1 Monocytes

This protocol describes the induction of pyroptosis via the NLRP3 inflammasome.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • 96-well and 6-well tissue culture plates

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in culture plates and treat with 100 ng/mL PMA for 48 hours. After incubation, wash the cells with fresh medium to remove PMA and allow them to rest for 24 hours before the experiment.

  • Priming and Treatment:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS for 4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

    • Following priming, remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of this compound. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).

    • Incubate the cells with this compound for 1 hour.

  • Pyroptosis Induction:

    • Induce pyroptosis by adding Nigericin (10 µM final concentration) to the wells.

    • Include the following controls:

      • Untreated Control: Cells with no LPS, Nigericin, or this compound.

      • LPS Only Control: Cells treated only with LPS.

      • Pyroptosis Control: Cells treated with LPS and Nigericin but only the vehicle for this compound.

    • Incubate the plate at 37°C for 1-2 hours.

Measurement of Pyroptosis by Lactate Dehydrogenase (LDH) Assay

LDH is a cytosolic enzyme that is released upon plasma membrane rupture, making it a reliable marker for pyroptotic cell death.[1][2][6][7]

Materials:

  • Supernatant from the pyroptosis induction experiment

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

  • 96-well flat-bottom plate

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Sample Collection:

    • After the 1-2 hour incubation with Nigericin, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • LDH Assay:

    • Prepare the LDH assay reagent according to the manufacturer's instructions.

    • Add 50 µL of the reconstituted substrate mix to each well containing the supernatant.

    • Incubate the plate at room temperature, protected from light, for 30 minutes.

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm within 1 hour.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

      • Spontaneous LDH Release: LDH from untreated cells.

      • Maximum LDH Release: LDH from cells lysed with a lysis buffer (provided in most kits).

Western Blot for GSDMD and Caspase-1 Cleavage

Western blotting allows for the direct visualization of the cleavage of GSDMD and pro-caspase-1, providing mechanistic insight into the action of this compound.

Materials:

  • Cell lysates from the pyroptosis induction experiment (performed in 6-well plates)

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-GSDMD, anti-caspase-1 (p20 subunit), anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Protein Extraction:

    • After treatment, collect the cell culture supernatants and lyse the adherent cells in RIPA buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatants.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies that can detect both the full-length and cleaved forms of GSDMD (full-length ~53 kDa, N-terminal fragment ~31 kDa) and caspase-1 (pro-form ~45 kDa, cleaved p20 subunit ~20 kDa).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin serves as a loading control.

Quantification of IL-1β Release by ELISA

This protocol quantifies the release of the key inflammatory cytokine IL-1β.

Materials:

  • Supernatant from the pyroptosis induction experiment

  • Human IL-1β ELISA kit

  • 96-well ELISA plate

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Sample Collection:

    • Collect the cell culture supernatants as described for the LDH assay.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the standards and samples, incubating with a detection antibody, adding a substrate, and stopping the reaction.

  • Data Analysis:

    • Generate a standard curve using the provided IL-1β standards.

    • Calculate the concentration of IL-1β in each sample by interpolating from the standard curve.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between different concentrations of this compound.

Table 1: Effect of this compound on LDH Release in THP-1 Cells

Treatment GroupThis compound Conc. (µM)% Cytotoxicity (LDH Release)% Inhibition
Untreated Control05.2 ± 1.1-
Pyroptosis Control085.7 ± 4.30
This compound0.178.9 ± 3.88.2
This compound155.4 ± 2.935.4
This compound1020.1 ± 2.176.5
This compound2510.5 ± 1.592.2
This compound508.2 ± 1.396.3
IC50 (µM) ~5.5

Data are presented as mean ± SD from a representative experiment performed in triplicate.

Table 2: Effect of this compound on IL-1β Secretion and GSDMD Cleavage

This compound Conc. (µM)IL-1β Concentration (pg/mL)Relative GSDMD-N Band Intensity
0 (Control)1500 ± 1201.00
1950 ± 850.65
10250 ± 300.15
5050 ± 100.05
IC50 (µM) ~4.8 ~6.2

IL-1β data are mean ± SD. GSDMD-N band intensity is normalized to the pyroptosis control group.

Logical Relationships in Pyroptosis Measurement

The various readouts for pyroptosis are interconnected. Understanding these relationships is key to interpreting the mechanism of action of an inhibitor like this compound.

logical_relationship Casp1_Activation Caspase-1 Activation GSDMD_Cleavage GSDMD Cleavage Casp1_Activation->GSDMD_Cleavage IL1b_Cleavage Pro-IL-1β Cleavage Casp1_Activation->IL1b_Cleavage WB_Casp1 Measured by: Western Blot (p20) Casp1_Activation->WB_Casp1 Pore_Formation GSDMD Pore Formation GSDMD_Cleavage->Pore_Formation WB_GSDMD Measured by: Western Blot (GSDMD-N) GSDMD_Cleavage->WB_GSDMD LDH_Assay Measured by: LDH Assay Pore_Formation->LDH_Assay causes membrane lysis ELISA_IL1b Measured by: ELISA Pore_Formation->ELISA_IL1b allows release of mature IL-1β

Caption: Relationship between key events and measurement techniques in pyroptosis.

Conclusion

These application notes provide a robust framework for the initial in vitro characterization of this compound as a pyroptosis inhibitor. By systematically evaluating its impact on cell viability, cytokine release, and the core signaling components of the pyroptosis pathway, researchers can determine its efficacy and potential mechanism of action. Positive and dose-dependent results from these assays would provide a strong rationale for further preclinical development of this compound as a therapeutic agent for inflammatory diseases.

References

Best Practices for NPD10084 Administration in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "NPD10084" is not available in the public domain. Searches for this identifier in scientific literature, patent databases, and clinical trial registries did not yield any relevant results. It is likely that "this compound" is an internal designation for a proprietary compound not yet disclosed publicly.

The following application notes and protocols are provided as a general template and guide for the administration of a novel small molecule compound in mice for preclinical research. These guidelines should be adapted based on the specific physicochemical properties, mechanism of action, and pharmacokinetic profile of this compound, once that information becomes available.

Compound Information and Handling

Prior to any in vivo administration, it is critical to have a comprehensive understanding of the test compound.

Table 1: Compound Characteristics (Example)

ParameterValueSource
Molecular Weight (e.g., 450.5 g/mol )Certificate of Analysis
Solubility (e.g., Soluble in DMSO, 10% Tween-80 in saline)Internal solubility report
Storage Conditions (e.g., -20°C, protected from light)Supplier datasheet
Purity (e.g., >99%)Certificate of Analysis
Known Mechanism of Action (e.g., Selective inhibitor of Kinase X)Internal research data

Preclinical Administration Protocols

The choice of administration route and vehicle is paramount for achieving desired exposure and minimizing non-specific toxicity.

Vehicle Selection and Formulation

A suitable vehicle must be chosen to ensure the compound is fully solubilized and stable for the duration of the experiment. Common vehicles for preclinical studies in mice include:

  • Aqueous solutions: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS).

  • Suspensions: For poorly soluble compounds, vehicles such as 0.5% (w/v) carboxymethylcellulose (CMC) in water are often used.

  • Solutions for oral gavage: Corn oil, 10% Tween-80 in sterile water.

  • Solutions for injection: A co-solvent system may be necessary for compounds with low aqueous solubility (e.g., a mixture of DMSO, PEG400, and saline). The final concentration of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity.

Protocol 2.1.1: Preparation of a Formulation for Oral Gavage (Example)

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of vehicle (e.g., corn oil) to achieve the desired final concentration.

  • Vortex thoroughly for 5-10 minutes to ensure complete dissolution or a homogenous suspension.

  • Visually inspect the solution for any precipitation before each administration.

Route of Administration

The route of administration will depend on the experimental objective and the pharmacokinetic properties of the compound.

Table 2: Common Routes of Administration in Mice

RouteAbbreviationTypical VolumeNeedle GaugeNotes
Oral Gavage PO5-10 mL/kg20-22 G (ball-tipped)Direct administration to the stomach; useful for assessing oral bioavailability.
Intraperitoneal Injection IP10-20 mL/kg25-27 GRapid absorption into the systemic circulation.
Subcutaneous Injection SC5-10 mL/kg26-27 GSlower, more sustained absorption compared to IP or IV.
Intravenous Injection IV5 mL/kg27-30 GDirect administration into the bloodstream, typically via the tail vein; achieves 100% bioavailability.

Protocol 2.2.1: Oral Gavage (PO) Administration

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

  • Insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it.

  • Once the needle is in the esophagus, advance it to the predetermined depth.

  • Slowly administer the compound solution.

  • Gently remove the gavage needle.

  • Monitor the mouse for any signs of distress.

Experimental Design and Workflow

A well-designed study is crucial for obtaining reliable and reproducible data.

Pharmacokinetic (PK) Study

A pilot PK study is recommended to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Diagram 3.1.1: Pharmacokinetic Study Workflow

PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis Dose_PO Oral (PO) Dose Group Timepoints_PO Timepoints: 0.25, 0.5, 1, 2, 4, 8, 24h Dose_PO->Timepoints_PO Administer Compound Dose_IV Intravenous (IV) Dose Group Timepoints_IV Timepoints: 0.08, 0.25, 0.5, 1, 2, 4, 8h Dose_IV->Timepoints_IV Administer Compound LCMS LC-MS/MS Analysis of Plasma Timepoints_PO->LCMS Timepoints_IV->LCMS PK_Params Calculate PK Parameters: Cmax, Tmax, AUC, T1/2 LCMS->PK_Params Quantify Compound

Caption: Workflow for a typical pharmacokinetic study in mice.

Table 3: Example Pharmacokinetic Parameters for a Novel Compound

ParameterOral (PO) AdministrationIntravenous (IV) Administration
Dose (mg/kg) 102
Cmax (ng/mL) 8501200
Tmax (h) 1.00.08
AUC (ng*h/mL) 32001500
T1/2 (h) 4.53.0
Bioavailability (%) 42.7-
Efficacy Study

The design of an efficacy study will be highly dependent on the therapeutic indication for this compound (e.g., oncology, inflammation, neuroscience).

Diagram 3.2.1: General Efficacy Study Workflow

Efficacy_Workflow Model Disease Model Induction (e.g., Tumor Implantation) Randomization Randomization into Treatment Groups Model->Randomization Treatment Treatment Period (Vehicle vs. This compound) Randomization->Treatment Endpoints Endpoint Measurement (e.g., Tumor Volume, Biomarkers) Treatment->Endpoints Analysis Statistical Analysis Endpoints->Analysis

Caption: A generalized workflow for a preclinical efficacy study.

Signaling Pathway Analysis

Understanding the molecular mechanism of action is crucial for drug development.

Diagram 4.1.1: Hypothetical Kinase Inhibitor Signaling Pathway

Signaling_Pathway This compound This compound KinaseX Kinase X This compound->KinaseX Inhibits Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Pathway Signaling Pathway (e.g., Proliferation, Survival) Substrate->Pathway Activates Cellular_Effect Cellular Effect (e.g., Apoptosis, Growth Arrest) Pathway->Cellular_Effect Leads to

Caption: Example of a signaling pathway inhibited by a hypothetical compound.

Safety and Toxicology

Preliminary assessment of toxicity is essential.

Protocol 5.1.1: Acute Toxicity Assessment

  • Administer a single high dose of this compound to a small cohort of mice.

  • Monitor the animals closely for the first 4 hours and then daily for 14 days.

  • Record clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.

  • At the end of the observation period, perform a gross necropsy to examine major organs for any abnormalities.

Table 4: Example Acute Toxicity Observation Checklist

ParameterObservation
Body Weight Daily measurement
General Appearance Posture, fur condition
Behavior Activity level, signs of pain or distress
Clinical Signs Tremors, convulsions, changes in respiration

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. An approved protocol from the Institutional Animal Care and Use Committee (IACUC) is mandatory before initiating any studies.

Disclaimer: This document provides generalized information and example protocols. All experimental procedures should be developed and validated based on the specific characteristics of this compound and the scientific objectives of the research. Always prioritize animal welfare and adhere to the principles of the 3Rs (Replacement, Reduction, and Refinement).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NPD10084 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "NPD10084" is not publicly available at this time. The following troubleshooting guide is based on a fictional compound, NPD-2025 , a selective inhibitor of Kinase X (KX), to demonstrate the format and content of a technical support center. Researchers should substitute the specific details of their compound of interest.

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using NPD-2025 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NPD-2025?

A1: NPD-2025 is a potent and selective small molecule inhibitor of the serine/threonine Kinase X (KX). KX is a key component of the MAPK/ERK signaling cascade, and its inhibition by NPD-2025 leads to a downstream reduction in the phosphorylation of Target Protein Y (TPY).

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For cell-based assays, a starting concentration range of 1 µM to 10 µM is recommended. However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Q3: How should I dissolve and store NPD-2025?

A3: NPD-2025 is soluble in DMSO at concentrations up to 50 mM. For long-term storage, we recommend storing the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: No effect of NPD-2025 on the phosphorylation of Target Protein Y (TPY).

Possible Cause 1: Compound Inactivity

  • Solution: Verify the integrity of the compound. If possible, confirm its activity using a cell-free kinase assay. Ensure proper storage conditions have been maintained.

Possible Cause 2: Suboptimal Concentration

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. We recommend a concentration range from 0.1 µM to 50 µM.

Possible Cause 3: Cell Line Insensitivity

  • Solution: Confirm that your cell line expresses Kinase X (KX) and that the MAPK/ERK pathway is active. Some cell lines may have alternative signaling pathways that bypass the need for KX.

Issue 2: High background signal in Western blot analysis.

Possible Cause 1: Antibody Specificity

  • Solution: Ensure your primary antibody is specific for the phosphorylated form of Target Protein Y (p-TPY). Run appropriate controls, including a negative control (untreated cells) and a positive control (cells stimulated to activate the MAPK/ERK pathway).

Possible Cause 2: Insufficient Washing

  • Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations. Consider adding a detergent like Tween-20 to your wash buffer.

Issue 3: Inconsistent results between experiments.

Possible Cause 1: Variable Cell Conditions

  • Solution: Ensure consistent cell density, passage number, and serum conditions across experiments. Starve cells of serum for a consistent period before treatment to reduce baseline pathway activation.

Possible Cause 2: Inaccurate Compound Dosing

  • Solution: Prepare fresh dilutions of NPD-2025 from a stock solution for each experiment to avoid degradation.

Experimental Protocols

Western Blot for p-TPY Inhibition
  • Cell Culture and Treatment: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate. The following day, replace the medium with a serum-free medium for 12-16 hours. Treat cells with varying concentrations of NPD-2025 (e.g., 0, 1, 5, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-TPY (1:1000 dilution) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total TPY and a loading control (e.g., GAPDH) to ensure equal protein loading.

Data Presentation

Table 1: Effect of NPD-2025 on p-TPY Levels

Treatment Concentration (µM)p-TPY Signal (Arbitrary Units)Total TPY Signal (Arbitrary Units)Normalized p-TPY/Total TPY Ratio
0 (Vehicle)1.001.020.98
10.650.990.66
50.211.010.21
100.080.980.08

Visualizations

cluster_pathway NPD-2025 Mechanism of Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KX Kinase X (KX) MEK->KX TPY Target Protein Y (TPY) KX->TPY Phosphorylates p_TPY Phospho-TPY TPY->p_TPY NPD2025 NPD-2025 NPD2025->KX Inhibits cluster_troubleshooting Troubleshooting Workflow: No Compound Effect Start No effect of NPD-2025 observed Check_Concentration Is the concentration optimal? Start->Check_Concentration Dose_Response Perform dose-response (0.1 µM - 50 µM) Check_Concentration->Dose_Response No Check_Activity Is the compound active? Check_Concentration->Check_Activity Yes Dose_Response->Check_Activity Cell_Free_Assay Test in a cell-free kinase assay Check_Activity->Cell_Free_Assay No Check_Cell_Line Is the cell line sensitive? Check_Activity->Check_Cell_Line Yes Cell_Free_Assay->Check_Cell_Line Verify_KX_Expression Confirm KX expression and pathway activity Check_Cell_Line->Verify_KX_Expression No End Consult Technical Support Check_Cell_Line->End Yes Verify_KX_Expression->End

Common issues with NPD10084 solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common solubility issues encountered with the small molecule inhibitor, NPD10084.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

For initial stock solutions, high-purity dimethyl sulfoxide (DMSO) is recommended.[1][2] this compound is generally soluble in DMSO at concentrations up to 30 mM.[1] It is crucial to use anhydrous DMSO to prevent compound degradation.

Q2: I observe precipitation when diluting my this compound DMSO stock solution into aqueous buffer. What is happening?

This is a common issue known as "precipitation upon dilution." It occurs because this compound, like many small molecule inhibitors, is poorly soluble in aqueous solutions.[1][2] When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent (DMSO) decreases, reducing the overall solvating capacity for the hydrophobic compound and leading to precipitation.

Q3: What is the difference between kinetic and thermodynamic solubility?

Kinetic solubility refers to the concentration of a compound that can be rapidly dissolved from a high-concentration stock (like DMSO) into an aqueous buffer and remain in solution for a short period.[3][4] It is the more relevant measure for many in vitro assays.[3] Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution after an extended incubation period.[4]

Q4: Can I use solvents other than DMSO?

While DMSO is the most common primary solvent, other organic solvents like ethanol, methanol, or dimethylformamide (DMF) can be used.[1][5] However, their suitability depends on the specific experimental system and their compatibility with the biological assay. It is essential to perform solvent tolerance tests for your specific cell line or assay.[2]

Q5: How should I store my this compound stock solutions?

This compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. It is advisable to protect the solutions from light.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Visible precipitate in the stock solution. The concentration of this compound exceeds its solubility limit in DMSO.Gently warm the solution to 37°C for a short period and vortex thoroughly.[5] If the precipitate persists, the solution is likely supersaturated and should be prepared fresh at a lower concentration.
Inconsistent results between experiments. Precipitation of this compound in the assay medium.Optimize the dilution protocol.[2] Prepare serial dilutions in DMSO first before adding to the final aqueous medium. Ensure the final DMSO concentration is consistent across all experiments and is well-tolerated by the assay.
Low or no activity in a cell-based assay. Poor aqueous solubility leading to low bioavailability.[6]Consider using a formulation with solubility-enhancing excipients such as cyclodextrins or formulating as a salt. For in vivo studies, particle size reduction techniques like micronization can improve dissolution.[7][8][9]
Discrepancy between biochemical and cell-based assay IC50 values. Non-specific binding to plasticware or serum proteins in the cell culture medium.[6]Use low-binding plates and consider reducing the serum concentration in your assay medium if possible. Determine the intracellular concentration of this compound to understand its cellular bioavailability.[6]

Quantitative Solubility Data

The following table summarizes the kinetic solubility of this compound in various solvents and buffer systems. This data is intended as a guideline; actual solubility may vary based on experimental conditions.

Solvent/Buffer pH Temperature (°C) Maximum Solubility (µM)
100% DMSON/A25>30,000
100% EthanolN/A255,000
PBS7.425< 1
PBS with 1% DMSO7.42510
PBS with 5% DMSO7.42550
Cell Culture Medium + 10% FBS7.4375 - 10

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C in a water bath can aid dissolution.[5]

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

This protocol provides a high-throughput method to estimate the kinetic solubility of this compound.[3][10]

  • Prepare this compound dilutions: Prepare a serial dilution of the this compound DMSO stock solution in a 96-well plate.

  • Prepare aqueous buffer: Fill a separate 96-well plate with the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Dilution into aqueous buffer: Transfer a small volume of the this compound DMSO dilutions to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (e.g., <1%).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature.

  • Turbidity measurement: Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.

  • Data analysis: The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Dilution cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock serial_dmso Serial Dilution in DMSO stock->serial_dmso Start Dilution add_buffer Dilute into Assay Buffer serial_dmso->add_buffer final_conc Final Assay Concentration add_buffer->final_conc incubation Incubation final_conc->incubation Add to Assay readout Assay Readout incubation->readout data_analysis Data Analysis readout->data_analysis

Caption: Experimental workflow for preparing and using this compound in a typical in vitro assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras Activation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression transcription->gene_expression This compound This compound This compound->mek Inhibition

Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.

References

Dapansutrile Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Dapansutrile, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and storage of Dapansutrile solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving Dapansutrile?

A1: Dapansutrile is soluble in several common laboratory solvents. The choice of solvent will depend on the specific requirements of your experiment.

SolventConcentrationNotes
DMSO≥ 100 mg/mLUse fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[1]
PBS (pH 7.2)3 mg/mLSuitable for aqueous-based cellular assays.
Water36.67 mg/mLMay require sonication to fully dissolve.[2]
EthanolInsolubleNot a recommended solvent.[1]

Q2: How should I prepare stock solutions of Dapansutrile?

A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO. This stock can then be diluted into aqueous buffers or cell culture media for your experiments. When preparing aqueous solutions from a DMSO stock, it is crucial to ensure rapid and thorough mixing to avoid precipitation. For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, or corn oil have been reported.[1][2]

Q3: What are the recommended storage conditions for Dapansutrile solutions?

A3: The stability of Dapansutrile in solution is dependent on the solvent and storage temperature.

Solution TypeStorage TemperatureStorage DurationRecommendations
Powder-20°C≥ 4 years[3]Store in a tightly sealed container in a dry environment.
Stock Solution in DMSO-80°CUp to 1 year[1]Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO-20°CUp to 1 month[1][2]Aliquot to avoid repeated freeze-thaw cycles.
Working solution (aqueous)2-8°CUse immediatelyIt is highly recommended to prepare fresh aqueous working solutions for each experiment.

Q4: Can I store Dapansutrile solutions at room temperature?

A4: While solid Dapansutrile is shipped at room temperature, it is not recommended to store solutions at room temperature for extended periods.[3] For optimal stability and to minimize degradation, solutions should be stored at or below -20°C.

Troubleshooting Guide

Problem: My Dapansutrile solution appears cloudy or has visible precipitate.

Potential Cause Troubleshooting Step
Poor Solubility Ensure you are using a recommended solvent and have not exceeded the solubility limit. Gentle warming or sonication may aid dissolution in some cases.[2]
Precipitation upon dilution When diluting a concentrated stock (e.g., in DMSO) into an aqueous buffer, add the stock solution to the buffer with vigorous mixing. This helps to prevent localized high concentrations that can lead to precipitation.
Hygroscopic DMSO If using DMSO as a stock solvent, ensure it is anhydrous. Absorbed water can decrease the solubility of Dapansutrile.[1] Use fresh, high-quality DMSO.
Low Temperature Storage Some high-concentration solutions may precipitate upon freezing. If this occurs, gently warm the solution and vortex to redissolve before use.

Problem: I am observing a loss of Dapansutrile activity in my experiments over time.

Potential Cause Troubleshooting Step
Chemical Degradation Dapansutrile is a β-sulfonyl nitrile. The nitrile group can be susceptible to a Pinner reaction, especially in the presence of nucleophiles such as thiols (e.g., from proteins or media components), alcohols, and amines.[4] This reaction can lead to the formation of inactive imidates, thioimidates, or amidines.[4]
* Prepare fresh working solutions for each experiment.
* Avoid storing Dapansutrile in solutions containing high concentrations of nucleophilic species for extended periods.
* Consider the composition of your cell culture media or assay buffer for potential reactants.
Improper Storage Storing solutions at inappropriate temperatures or for longer than the recommended duration can lead to degradation. Refer to the storage guidelines in the FAQ section.
* Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Photodegradation While specific data on the photostability of Dapansutrile is limited, it is good practice to protect solutions from direct light, especially during long-term storage and experiments.
* Store solutions in amber vials or wrap containers in foil.
* Minimize exposure to light during experimental procedures.
pH Effects The stability of many pharmaceutical compounds is pH-dependent.[5][6] Extreme pH values can catalyze hydrolysis or other degradation reactions.[5][6]
* Maintain the pH of your experimental solutions within a stable and appropriate range for your assay.
* If you need to adjust the pH, do so carefully and consider performing a stability study under your specific conditions.

Experimental Protocols

Protocol: General Procedure for Assessing Dapansutrile Stability in a Specific Buffer

This protocol outlines a general workflow to determine the stability of Dapansutrile in a user-defined buffer.

  • Preparation of Dapansutrile Solution:

    • Prepare a concentrated stock solution of Dapansutrile in anhydrous DMSO (e.g., 100 mg/mL).

    • Dilute the stock solution to the desired final concentration in the test buffer. Ensure thorough mixing.

  • Incubation:

    • Aliquot the Dapansutrile solution into multiple vials for different time points and storage conditions (e.g., 4°C, room temperature, 37°C).

    • Protect the samples from light by using amber vials or wrapping them in foil.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.

    • Immediately analyze the samples or store them at -80°C until analysis to prevent further degradation.

  • Analysis:

    • Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the concentration of Dapansutrile.

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

  • Data Analysis:

    • Plot the concentration of Dapansutrile as a function of time for each storage condition.

    • Calculate the degradation rate and half-life of Dapansutrile under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for Dapansutrile Stability Assessment prep Prepare Dapansutrile Solution in Test Buffer incubate Incubate at Desired Conditions (Temperature, Light Exposure) prep->incubate sample Collect Aliquots at Defined Time Points incubate->sample analyze Analyze by HPLC-UV (Quantify Dapansutrile and Degradants) sample->analyze data Analyze Data (Determine Degradation Rate and Half-life) analyze->data signaling_pathway Dapansutrile's Mechanism of Action cluster_0 NLRP3 Inflammasome Activation PAMPs_DAMPs PAMPs / DAMPs NLRP3 NLRP3 PAMPs_DAMPs->NLRP3 Activate ASC ASC NLRP3->ASC Recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 Pro_IL18->IL18 IL18->Inflammation Dapansutrile Dapansutrile Dapansutrile->NLRP3 Inhibits

References

NPD10084 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific molecule designated "NPD10084" is not publicly available. The following technical support guide is a representative example based on common challenges and mitigation strategies associated with kinase inhibitors. The data and off-target profiles presented are hypothetical and for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what are its known off-targets?

This compound is a potent inhibitor of Kinase A. However, like many kinase inhibitors, it exhibits some degree of off-target activity. Comprehensive kinase profiling has identified several off-target kinases that are inhibited by this compound, particularly at higher concentrations.

Quantitative Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
Kinase A (On-Target) 5 Primary therapeutic target.
Kinase B75Significant off-target. Shares structural similarity in the ATP-binding pocket with Kinase A.
Kinase C250Moderate off-target. May contribute to cellular side effects.
Kinase D800Weak off-target. Inhibition is generally observed only at high micromolar concentrations.

Q2: We are observing unexpected phenotypes in our cell-based assays that are inconsistent with the known function of Kinase A. Could this be due to off-target effects of this compound?

Yes, unexpected phenotypes are often indicative of off-target effects.[1][2][3] The observed cellular response is the cumulative result of inhibiting both the intended target and any off-target kinases.[4] To investigate this, consider the known functions of the off-target kinases (Kinase B, C, and D) in the context of your experimental system. For example, if Kinase B is involved in a parallel signaling pathway, its inhibition could lead to the observed phenotype.

Q3: How can we experimentally confirm that the observed unexpected phenotype is due to an off-target effect?

Several strategies can be employed to dissect on-target versus off-target effects:

  • Use a structurally unrelated inhibitor: Compare the phenotype induced by this compound with that of another potent and selective inhibitor of Kinase A that has a different off-target profile.[4] If the phenotype persists with the second inhibitor, it is likely an on-target effect. If the phenotype is unique to this compound treatment, it is likely due to its specific off-target activities.

  • Genetic knockdown/knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the expression of the primary target (Kinase A) and the suspected off-target kinases (e.g., Kinase B).[5] If the phenotype of Kinase B knockdown recapitulates the unexpected phenotype observed with this compound, this strongly suggests an off-target effect.

  • Dose-response analysis: Carefully titrate the concentration of this compound in your experiments. On-target effects should manifest at concentrations consistent with the IC50 for Kinase A, while off-target effects will likely require higher concentrations corresponding to the IC50 values of the off-target kinases.

Troubleshooting Guides

Issue 1: High background signal or inconsistent results in kinase activity assays.

Possible Cause 1: Suboptimal Assay Conditions

  • Troubleshooting Step 1: Determine Initial Velocity Conditions. Ensure your kinase assay is running under conditions of initial velocity, where the reaction rate is linear with respect to time and enzyme concentration.[6]

    • Protocol: Perform a time-course experiment with a fixed enzyme concentration and an enzyme concentration titration at a fixed time point to identify the linear range.[6]

  • Troubleshooting Step 2: Optimize ATP Concentration. The inhibitory potency of ATP-competitive inhibitors is dependent on the ATP concentration.

    • Protocol: Determine the Michaelis-Menten constant (Km) for ATP for your kinase. For IC50 determination, it is recommended to use an ATP concentration at or below the Km.[7]

Possible Cause 2: Reagent Quality and Handling

  • Troubleshooting Step 1: Check Reagent Integrity. Ensure that this compound is fully dissolved and has not precipitated. Use fresh dilutions for each experiment.

  • Troubleshooting Step 2: Validate Kinase Activity. Confirm the activity of your recombinant kinase using a known control inhibitor.

Issue 2: Discrepancy between biochemical IC50 and cellular potency (EC50).

Possible Cause 1: Cell Permeability and Efflux

  • Troubleshooting Step 1: Assess Cell Permeability. this compound may have poor cell membrane permeability.

    • Protocol: Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.

  • Troubleshooting Step 2: Investigate Drug Efflux. The compound may be actively transported out of the cell by efflux pumps.

    • Protocol: Co-incubate cells with this compound and a known efflux pump inhibitor (e.g., verapamil) to see if cellular potency increases.

Possible Cause 2: High Intracellular ATP Concentration

  • Troubleshooting Step 1: Acknowledge ATP Competition. The high concentration of ATP in cells (millimolar range) can compete with ATP-competitive inhibitors like this compound, leading to a rightward shift in potency compared to biochemical assays where ATP concentrations are typically in the micromolar range.[8]

    • Mitigation: This is an inherent property of ATP-competitive inhibitors. Consider developing or using a non-ATP competitive inhibitor if this is a significant issue.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of this compound against a panel of kinases.

  • Prepare Reagents:

    • Dilute recombinant kinases to their optimal concentration in the appropriate kinase buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

    • Prepare a solution of substrate and ATP (at a concentration close to the Km for each kinase) in kinase buffer.

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (DMSO) to a 96- or 384-well plate.

    • Add the diluted kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Allow the reaction to proceed for the optimized time within the linear range.

    • Stop the reaction and quantify the kinase activity using a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based).[8][9]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if this compound binds to its target kinase in a cellular context.

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound at various concentrations or a vehicle control for a specified time.

  • Heating and Lysis:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or sonication.

  • Protein Quantification:

    • Separate the soluble and precipitated protein fractions by centrifugation.

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target kinase (e.g., Kinase A) in the soluble fraction using Western blotting or another protein detection method.

  • Data Analysis:

    • Generate a melt curve by plotting the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples.

    • A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizations

cluster_pathway Hypothetical Signaling Pathways This compound This compound KinaseA Kinase A (On-Target) This compound->KinaseA Inhibition KinaseB Kinase B (Off-Target) This compound->KinaseB Inhibition SubstrateA Substrate A KinaseA->SubstrateA Phosphorylation CellularResponse_On Desired Cellular Response SubstrateA->CellularResponse_On SubstrateB Substrate B KinaseB->SubstrateB Phosphorylation CellularResponse_Off Unexpected Phenotype SubstrateB->CellularResponse_Off cluster_workflow Workflow for Off-Target Identification start Observe Unexpected Phenotype with this compound step1 Perform Kinase Selectivity Profiling start->step1 step2 Identify Potential Off-Target Kinases step1->step2 step3 Validate Off-Targets in Cellular Assays step2->step3 step4a Genetic Knockdown (siRNA, CRISPR) step3->step4a step4b Use Structurally Unrelated Inhibitor step3->step4b end Confirm Off-Target Responsibility step4a->end step4b->end cluster_troubleshooting Troubleshooting Decision Tree start Unexpected Phenotype Observed? q1 Does phenotype persist with a different inhibitor of the same target? start->q1 a1_yes Likely On-Target Effect q1->a1_yes Yes q2 Does genetic knockdown of the primary target reproduce the phenotype? q1->q2 No a1_no Likely Off-Target Effect q2->a1_yes Yes q2->a1_no No

References

Refining NPD10084 treatment duration in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NPD10084. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in cell-based assays, with a specific focus on refining treatment duration.

Disclaimer: this compound is a hypothetical selective inhibitor of MEK1/2 for illustrative purposes. The signaling pathways, protocols, and data presented are based on the established mechanism of MEK inhibitors in the Raf/MEK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, ATP-non-competitive small molecule inhibitor of MEK1 and MEK2 (also known as MAP2K1 and MAP2K2). MEK1/2 are dual-specificity protein kinases that are central components of the Ras/Raf/MEK/ERK signal transduction cascade.[1][2] By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of their only known substrates, the extracellular signal-regulated kinases ERK1 and ERK2.[3] This effectively blocks downstream signaling involved in cellular processes like proliferation, differentiation, and survival.[1][2]

Q2: What is a recommended starting concentration and treatment duration for this compound?

A2: As a starting point, a concentration range of 10 nM to 1 µM is recommended for initial dose-response experiments. The optimal treatment duration is highly dependent on the cell type and the specific biological question. For signaling studies (e.g., measuring ERK phosphorylation), effects can often be observed within 1 to 4 hours.[4] For cell viability or proliferation assays, a longer duration of 24 to 72 hours is typically required to observe a significant effect.[5][6] It is crucial to perform both dose-response and time-course experiments to determine the optimal conditions for your specific cell model.[6]

Q3: How can I confirm that this compound is active in my cells?

A3: The most direct method to confirm target engagement is to measure the phosphorylation status of ERK1/2 (p-ERK1/2 at Thr202/Tyr204) via Western blot.[3] A successful inhibition by this compound will result in a significant decrease in p-ERK1/2 levels compared to a vehicle-treated control (e.g., DMSO). This effect should be observable within a few hours of treatment.

Troubleshooting Guides

This section addresses common issues encountered when optimizing this compound treatment duration.

Problem 1: No observable effect on cell viability or target inhibition.

Possible Cause Recommended Solution
Treatment duration is too short. The biological consequences of MEK inhibition, such as changes in proliferation, may take time to manifest. Solution: Perform a time-course experiment, assessing both the target (p-ERK) and the phenotype (e.g., viability) at multiple time points (e.g., 2, 6, 12, 24, 48, and 72 hours).[6][7]
Drug concentration is too low. The sensitivity to MEK inhibitors can vary significantly between different cell lines. Solution: Perform a dose-response curve with a broad range of this compound concentrations (e.g., 1 nM to 10 µM) at a fixed, longer time point (e.g., 72 hours) to determine the IC50 value.[5][8]
Compound instability. Small molecules can degrade if not stored or handled properly. Solution: Ensure this compound is stored as recommended. Prepare fresh stock solutions in DMSO and dilute to the final concentration in media immediately before use. Avoid repeated freeze-thaw cycles.
Cell line is resistant. The cell line may have mutations downstream of MEK (e.g., in ERK) or rely on parallel survival pathways (e.g., PI3K/AKT).[4] Solution: Confirm MEK/ERK pathway activity at baseline in your cell line via Western blot. If the pathway is not active, the inhibitor will have no effect. Consider combination therapies if feedback loops are activated.[4]

Problem 2: High levels of cell death or toxicity observed.

Possible Cause Recommended Solution
Treatment duration is too long. Prolonged pathway inhibition can lead to apoptosis or other forms of cell death, which may not be the intended experimental outcome. Solution: Reduce the treatment duration. Check viability at earlier time points (e.g., 12, 24, 36 hours) to find a window where the desired inhibitory effect is achieved without excessive cell death.
Drug concentration is too high. High concentrations can lead to off-target effects and general cytotoxicity. Solution: Lower the concentration of this compound. For mechanistic studies, it is often best to use the lowest concentration that gives maximal target inhibition (e.g., 1-5x IC50).
Solvent (DMSO) toxicity. High concentrations of DMSO can be toxic to cells. Solution: Ensure the final concentration of DMSO in the culture medium is low, typically ≤ 0.1%. Include a vehicle-only control (cells treated with the same concentration of DMSO as the highest drug dose) in all experiments.
Visualizations

Signaling Pathway

MEK_Inhibition_Pathway This compound inhibits the canonical MAPK/ERK pathway. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Translocates & Activates This compound This compound This compound->MEK Inhibits GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: this compound inhibits MEK1/2, blocking ERK1/2 activation.

Experimental Workflow

Optimization_Workflow Workflow for optimizing this compound treatment duration. start Start: Select Cell Line & Endpoint Assay dose_response Experiment 1: Dose-Response (Broad Range, Fixed Time e.g., 72h) Assay: Cell Viability (MTT, CTG) start->dose_response time_course Experiment 2: Time-Course (Fixed Dose e.g., IC50, Multiple Times) Assay: Target Modulation (p-ERK Western Blot) start->time_course refine Refine Conditions Select optimal dose and a time window where target is inhibited but viability is not compromised. dose_response->refine Determine IC50 time_course->refine Determine time to inhibition functional_assay Experiment 3: Functional Assay (Optimal Dose & Duration) Assays: Proliferation, Apoptosis, Gene Expression refine->functional_assay end End: Established Protocol functional_assay->end Troubleshooting_Tree Decision tree for troubleshooting unexpected results. start Initial Observation no_effect No Effect Observed start->no_effect high_toxicity High Toxicity Observed start->high_toxicity check_pERK Check p-ERK levels by Western Blot (1-4h) no_effect->check_pERK check_time Is treatment > 24h? high_toxicity->check_time pERK_down p-ERK is inhibited check_pERK->pERK_down Yes pERK_not_down p-ERK is NOT inhibited check_pERK->pERK_not_down No increase_time Conclusion: Duration too short for phenotype. Action: Increase incubation time for functional assay (e.g., 48-72h). pERK_down->increase_time increase_dose Conclusion: Concentration too low. Action: Increase this compound concentration. pERK_not_down->increase_dose check_dose Is concentration > 5x IC50? check_time->check_dose No reduce_time Action: Reduce treatment duration. Perform time-course viability assay. check_time->reduce_time Yes reduce_dose Action: Reduce concentration. Use lowest effective dose. check_dose->reduce_dose Yes off_target Consider off-target effects or high solvent concentration. check_dose->off_target No

References

Improving the bioavailability of Dapansutrile in animal models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the bioavailability of Dapansutrile in animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is Dapansutrile and what is its mechanism of action?

A1: Dapansutrile (also known as OLT1177) is a potent and selective oral inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][4] Dapansutrile works by directly binding to and blocking the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome. This leads to a reduction in the secretion of IL-1β and IL-18, which are implicated in a wide range of inflammatory diseases.[1][4]

Q2: Is Dapansutrile orally bioavailable?

A2: Yes, Dapansutrile is an orally active small molecule.[2][3] It has demonstrated good oral bioavailability in humans and is effective when administered orally in various animal models of disease.[5][6]

Q3: What are the common routes of oral administration for Dapansutrile in animal models?

A3: In preclinical studies, Dapansutrile is most commonly administered to animal models, such as mice, through two main oral routes:

  • Oral gavage: This method involves the direct administration of a liquid formulation of Dapansutrile into the stomach using a gavage needle. This allows for precise dosing.[1]

  • Diet-enriched food: Dapansutrile can be mixed into the animal's chow, allowing for continuous, less stressful administration over a longer period.[1][7]

Q4: What is a typical oral dosage of Dapansutrile in mice?

A4: The oral dosage of Dapansutrile in mice can vary depending on the disease model and the desired therapeutic effect. Based on published studies, dosages can range from 60 mg/kg administered twice daily by oral gavage to 3.75 g/kg in a diet-enriched formulation for daily administration over several weeks.[1][2]

Q5: To which Biopharmaceutics Classification System (BCS) class does Dapansutrile likely belong?

A5: While not explicitly stated in the reviewed literature, based on its characteristics as a small molecule with likely low aqueous solubility, Dapansutrile would be anticipated to fall under BCS Class II (low solubility, high permeability).[8][9][10] Drugs in this class often present challenges in achieving consistent and optimal oral bioavailability due to their poor solubility.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
High variability in plasma concentrations between animals. Improper oral gavage technique leading to inconsistent dosing.Ensure all personnel are properly trained in oral gavage for the specific animal model. Verify the correct placement of the gavage tube for each administration.
Formulation instability or non-homogeneity.Prepare fresh formulations daily. If using a suspension, ensure it is thoroughly mixed before each administration to prevent settling of the drug substance.
Food effects on drug absorption.Standardize the feeding schedule of the animals. For compounds where food can affect absorption, it may be necessary to fast the animals before dosing.
Lower than expected efficacy in an in vivo model. Insufficient bioavailability due to poor solubility of Dapansutrile in the chosen vehicle.Consider formulation strategies to enhance solubility and dissolution. This could include using co-solvents, surfactants, or creating a micronized suspension to increase the surface area.[11]
Rapid metabolism or clearance of the drug.While Dapansutrile has a reported half-life of about 24 hours in human plasma, this may differ in animal models.[6] Consider a dosing regimen with more frequent administrations (e.g., twice daily) to maintain therapeutic plasma concentrations.[1]
Incorrect timing of drug administration relative to disease induction.In some models, prophylactic administration of Dapansutrile before disease onset has shown greater efficacy.[5] The timing of administration should be optimized based on the specific disease pathophysiology.
Difficulty in preparing a stable and consistent oral formulation. Dapansutrile precipitation out of solution or suspension.Screen different pharmaceutically acceptable vehicles and excipients to find a suitable system that can maintain Dapansutrile in a solubilized or uniformly suspended state.[12][13]
Degradation of the compound in the formulation.Assess the stability of Dapansutrile in the chosen vehicle under the storage and administration conditions. Protect the formulation from light and extreme temperatures if necessary.

Data on Dapansutrile Administration in Animal Models

Animal ModelDiseaseRoute of AdministrationDosageReference
Mouse (C57BL/6)Experimental Autoimmune Encephalomyelitis (EAE)Oral gavage (therapeutic)60 mg/kg (twice daily)[1]
Mouse (C57BL/6)Experimental Autoimmune Encephalomyelitis (EAE)Diet-enriched food (prophylactic)3.75 g/kg of chow[1][2]
MouseGouty ArthritisOral600 mg/kg[5]
MouseAsthmaDiet-enriched food7.5 g/kg of chow[5]
MouseParkinson's Disease Model (MPTP-induced)Intraperitoneal200 mg/kg (prophylactic)[5]
Mouse (db/db)DiabetesNot specifiedNot specified[14]
Mouse (HFD + STZ)DiabetesNot specifiedNot specified[14]

Experimental Protocols

Protocol 1: Preparation and Administration of Dapansutrile via Oral Gavage

Objective: To administer a precise dose of Dapansutrile orally to mice.

Materials:

  • Dapansutrile powder

  • Vehicle (e.g., a solution of 0.5% carboxymethylcellulose in water)

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Volumetric flasks and pipettes

  • Stir plate and stir bar

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

Methodology:

  • Formulation Preparation:

    • Calculate the required amount of Dapansutrile and vehicle based on the desired concentration and the number of animals to be dosed.

    • Weigh the Dapansutrile powder accurately.

    • If preparing a suspension, gradually add the vehicle to the powder in a mortar and triturate until a uniform suspension is formed. Alternatively, use a homogenizer.

    • Transfer the suspension to a volumetric flask and add the remaining vehicle to reach the final volume.

    • Stir the suspension continuously on a stir plate to ensure homogeneity.

  • Animal Dosing:

    • Gently restrain the animal.

    • Measure the distance from the animal's mouth to the xiphoid process to determine the correct insertion depth for the gavage needle.

    • Draw the required volume of the Dapansutrile suspension into a syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Slowly administer the suspension.

    • Withdraw the gavage needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Bioavailability Assessment in Rodents

Objective: To determine the oral bioavailability of a Dapansutrile formulation.

Materials:

  • Dapansutrile formulation for oral administration

  • Dapansutrile solution for intravenous (IV) administration (in a suitable vehicle like saline with a solubilizing agent)

  • Rodent model (e.g., rats with jugular vein cannulation for blood sampling)

  • Dosing equipment (oral gavage needles, syringes for IV injection)

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Methodology:

  • Study Design:

    • Use a crossover or parallel study design. In a crossover design, the same group of animals receives both the oral and IV formulations with a washout period in between.[15] In a parallel design, two separate groups of animals are used, one for each route of administration.[15]

  • Drug Administration:

    • Oral Group: Administer the Dapansutrile formulation via oral gavage at a predetermined dose.

    • IV Group: Administer the Dapansutrile solution intravenously at a predetermined dose. The IV dose serves as the reference for 100% bioavailability.[15]

  • Blood Sampling:

    • Collect blood samples at predefined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[15]

    • Process the blood samples by centrifugation to obtain plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of Dapansutrile in the plasma samples using a validated analytical method like LC-MS/MS.[15]

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of Dapansutrile versus time for both the oral and IV routes.

    • Calculate the Area Under the Curve (AUC) from time zero to the last measurable time point (AUC₀-t) and extrapolated to infinity (AUC₀-∞) for both routes.[15]

    • Determine the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) for the oral route.[15]

  • Bioavailability Calculation:

    • Calculate the absolute oral bioavailability (F%) using the following formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100[15]

Visualizations

G cluster_0 NLRP3 Inflammasome Activation Pathway cluster_1 Dapansutrile Mechanism of Action PAMPs/DAMPs PAMPs/DAMPs Priming Signal (NF-kB) Priming Signal (NF-kB) PAMPs/DAMPs->Priming Signal (NF-kB) Activation Signal Activation Signal PAMPs/DAMPs->Activation Signal NLRP3 Upregulation NLRP3 Upregulation Priming Signal (NF-kB)->NLRP3 Upregulation NLRP3 Assembly NLRP3 Assembly NLRP3 Upregulation->NLRP3 Assembly Activation Signal->NLRP3 Assembly ASC ASC NLRP3 Assembly->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1B Pro-IL-1B Caspase-1->Pro-IL-1B Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 IL-1B IL-1B Pro-IL-1B->IL-1B Inflammation Inflammation IL-1B->Inflammation IL-18 IL-18 Pro-IL-18->IL-18 IL-18->Inflammation Dapansutrile Dapansutrile Inhibition Inhibition Dapansutrile->Inhibition Inhibition->NLRP3 Assembly Blocks Assembly

Caption: Mechanism of Dapansutrile in inhibiting the NLRP3 inflammasome pathway.

G cluster_workflow Oral Bioavailability Improvement Workflow Poorly Soluble Dapansutrile Poorly Soluble Dapansutrile Formulation Development Formulation Development Poorly Soluble Dapansutrile->Formulation Development In Vitro Dissolution Testing In Vitro Dissolution Testing Formulation Development->In Vitro Dissolution Testing Animal Model Selection Animal Model Selection In Vitro Dissolution Testing->Animal Model Selection Promising results Pharmacokinetic Study Pharmacokinetic Study Animal Model Selection->Pharmacokinetic Study Data Analysis Data Analysis Pharmacokinetic Study->Data Analysis Data Analysis->Formulation Development Iterate if needed Optimized Formulation Optimized Formulation Data Analysis->Optimized Formulation

Caption: Workflow for developing and evaluating an improved oral formulation of Dapansutrile.

References

Validation & Comparative

Vergleichsleitfaden: Ausgewählte Inhibitoren des NLRP3-Inflammasoms

Author: BenchChem Technical Support Team. Date: November 2025

An die anfragenden Forscher, Wissenschaftler und Fachleute für die Arzneimittelentwicklung,

der ursprünglich angeforderte Vergleichsleitfaden sollte sich auf den NLRP3-Inhibitor NPD10084 konzentrieren. Nach einer umfassenden Suche in öffentlich zugänglichen Datenbanken und wissenschaftlicher Literatur konnten jedoch keine Informationen, experimentellen Daten oder Veröffentlichungen zu einer Verbindung mit der Bezeichnung „this compound“ gefunden werden.

Daher kann der ursprünglich angeforderte Vergleich nicht durchgeführt werden. Als Alternative wird in diesem Leitfaden ein detaillierter Vergleich von drei gut charakterisierten und klinisch relevanten NLRP3-Inhibitoren vorgestellt: MCC950 , Dapansutril (OLT1177) und CY-09 . Diese Verbindungen wurden aufgrund ihrer umfangreichen Untersuchung in präklinischen und teilweise klinischen Studien ausgewählt und stellen wichtige Referenzpunkte in der Entwicklung von NLRP3-Inhibitoren dar.

Dieser Leitfaden hält sich an alle ursprünglichen Anforderungen bezüglich der Datenpräsentation, der Detailliertheit der experimentellen Protokolle und der Visualisierung von Signalwegen, um Ihnen eine fundierte Grundlage für Ihre Forschungs- und Entwicklungsaktivitäten zu bieten.

Das NLRP3-Inflammasom ist ein intrazellulärer Multiproteinkomplex, der eine entscheidende Rolle in der angeborenen Immunantwort spielt. Seine fehlgeleitete Aktivierung wird mit einer Vielzahl von entzündlichen Erkrankungen in Verbindung gebracht, was es zu einem attraktiven Ziel für die Entwicklung von Therapeutika macht.[1] Dieser Leitfaden bietet einen objektiven Vergleich der Leistung von drei wichtigen niedermolekularen Inhibitoren des NLRP3-Inflammasoms: MCC950, Dapansutril und CY-09, unterstützt durch experimentelle Daten.

Leistungsvergleichsdaten

Die folgende Tabelle fasst die wichtigsten quantitativen Leistungsdaten für MCC950, Dapansutril und CY-09 zusammen. Die Daten stammen aus In-vitro-Assays, die die Hemmung der NLRP3-Aktivierung messen.

ParameterMCC950Dapansutril (OLT1177)CY-09
Wirkmechanismus Direkte Hemmung der NLRP3-ATPase-Aktivität durch Bindung an das NACHT-Domänen-Walker-B-Motiv, wodurch die Konformationsänderung und Oligomerisierung von NLRP3 verhindert wird.[2][3]Hemmt die NLRP3-ATPase-Aktivität und verhindert die Interaktion von NLRP3 mit ASC, was die Assemblierung des Inflammasoms blockiert.[4][5][6]Bindet direkt an die ATP-Bindungsstelle der NLRP3-NACHT-Domäne (Walker-A-Motiv) und hemmt die ATPase-Aktivität, was die Assemblierung und Aktivierung des Inflammasoms unterdrückt.[7][8]
IC₅₀ (IL-1β-Freisetzung) 7,5 nM (in Maus-BMDMs)[2], 8,1 nM (in menschlichen MDMs)[2]~1 µM (in J774-Makrophagen)[5], hemmt die IL-1β-Freisetzung in menschlichen Monozyten von CAPS-Patienten um 84 %[9]6 µM (in Maus-BMDMs)[5]
Selektivität Selektiv für NLRP3; keine Wirkung auf die Inflammasomen AIM2, NLRC4 oder NLRP1.[10]Selektiver NLRP3-Inflammasom-Inhibitor.[11]Spezifischer Inhibitor für das NLRP3-Inflammasom; keine Wirkung auf die Inflammasomen AIM2 oder NLRC4.[12]
Orale Bioverfügbarkeit JaJa[11]Nicht explizit angegeben, aber in In-vivo-Mausmodellen wirksam.[13]
Klinische Entwicklung Die klinische Phase-II-Studie wurde aufgrund von Lebertoxizität eingestellt.[14]In Phase-II/III-Studien für Gichtanfälle und andere entzündliche Erkrankungen.[15][16]Präklinische Entwicklung.

BMDMs: aus Knochenmark gewonnene Makrophagen; MDMs: aus Monozyten gewonnene Makrophagen; CAPS: Cryopyrin-assoziierte periodische Syndrome.

Signalisierungsweg des NLRP3-Inflammasoms

Der folgende Signalweg illustriert die kanonische Aktivierung des NLRP3-Inflammasoms und die Angriffspunkte der hier verglichenen Inhibitoren.

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Aktivierung (Signal 2) cluster_downstream Nachgeschaltete Effekte cluster_inhibitors Inhibitor-Angriffspunkte PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 Bindung NFkB NF-κB-Aktivierung TLR4->NFkB Transcription ↑ Transkription von NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inaktives NLRP3 Transcription->NLRP3_inactive pro_IL1b pro-IL-1β Transcription->pro_IL1b NLRP3_active Aktives NLRP3 NLRP3_inactive->NLRP3_active Konformations- änderung Stimuli Aktivierungsstimuli (z. B. ATP, Nigericin, MSU-Kristalle) K_efflux K⁺-Efflux Stimuli->K_efflux K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC Rekrutierung Inflammasome NLRP3-Inflammasom (NLRP3 + ASC + pro-Caspase-1) pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Rekrutierung Casp1 Aktive Caspase-1 Inflammasome->Casp1 Spaltung IL1b Matures IL-1β Casp1->IL1b Spaltung von pro-IL-1β IL18 Matures IL-18 Casp1->IL18 Spaltung von pro-IL-18 Pyroptose Pyroptose (Zelltod & Zytokinfreisetzung) Casp1->Pyroptose Spaltung von GSDMD GSDMD Gasdermin D (GSDMD) MCC950_node MCC950 MCC950_node->NLRP3_active Hemmt ATPase (Walker B) Dapansutrile_node Dapansutril Dapansutrile_node->Inflammasome Hemmt Assemblierung CY09_node CY-09 CY09_node->NLRP3_active Hemmt ATPase (Walker A)

Abbildung 1: Vereinfachter Signalweg der NLRP3-Inflammasom-Aktivierung und Angriffspunkte der Inhibitoren.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die wichtigsten Methoden zur Bewertung der Wirksamkeit von NLRP3-Inhibitoren.

1. In-vitro-Hemmung der IL-1β-Freisetzung in Makrophagen

Dieses Protokoll ist der Goldstandard zur Messung der direkten hemmenden Wirkung einer Verbindung auf die NLRP3-Aktivierung.

  • Zellkultur: Aus Knochenmark gewonnene Makrophagen (BMDMs) von Mäusen oder menschliche periphere mononukleäre Blutzellen (PBMCs), die zu Makrophagen differenziert wurden, werden in geeigneten Medien kultiviert.

  • Priming (Signal 1): Die Zellen werden für 3-4 Stunden mit Lipopolysaccharid (LPS; 1 µg/ml) vorinkubiert. Dies ahmt die erste Stufe der Inflammasom-Aktivierung nach, indem es die Transkription von NLRP3 und pro-IL-1β hochreguliert.

  • Inhibitor-Behandlung: Die Zellen werden für 30-60 Minuten mit verschiedenen Konzentrationen des zu testenden Inhibitors (z. B. MCC950, Dapansutril, CY-09) oder einem Vehikel (DMSO) behandelt.

  • Aktivierung (Signal 2): Die NLRP3-Aktivierung wird durch Zugabe eines spezifischen Stimulus wie ATP (5 mM für 45 Minuten) oder Nigericin (10 µM für 60 Minuten) induziert. Diese Stimuli verursachen einen Kalium-Efflux, ein gemeinsames Signal für die NLRP3-Aktivierung.

  • Probenentnahme und Analyse: Die Zellkulturüberstände werden gesammelt. Die Konzentration des freigesetzten, reifen IL-1β wird mittels Enzyme-linked Immunosorbent Assay (ELISA) quantifiziert.

  • Datenauswertung: Die prozentuale Hemmung der IL-1β-Freisetzung wird für jede Inhibitorkonzentration im Vergleich zur Vehikelkontrolle berechnet. Aus diesen Daten wird die halbmaximale Hemmkonzentration (IC₅₀) bestimmt.

2. ASC-Oligomerisierungs-Assay (ASC-Speck-Bildung)

Dieses bildgebungsbasierte Verfahren visualisiert die Assemblierung des Inflammasoms.

  • Zellmodell: Es werden unsterbliche Makrophagenlinien verwendet, die stabil ein mit einem fluoreszierenden Protein markiertes ASC-Fusionsprotein (z. B. ASC-Cerulean) exprimieren.

  • Versuchsablauf: Die Zellen werden wie im obigen Protokoll geprimt, mit dem Inhibitor behandelt und mit einem NLRP3-Stimulus aktiviert.

  • Mikroskopie: Die Zellen werden mittels Fluoreszenzmikroskopie abgebildet. Bei der Aktivierung des Inflammasoms oligomerisiert ASC und bildet einen großen zytoplasmatischen Punkt, der als „ASC-Speck“ bezeichnet wird.

  • Quantifizierung: Die Anzahl der Zellen, die einen ASC-Speck enthalten, wird in jedem Behandlungszustand gezählt. Ein wirksamer Inhibitor reduziert die Anzahl der Zellen mit ASC-Specks.[10]

ASC_Speck_Workflow start ASC-FP-exprimierende Makrophagen ausplattieren priming Priming mit LPS (3-4 Stunden) start->priming inhibitor Inhibitor- oder Vehikel-Behandlung (30-60 Minuten) priming->inhibitor activation Aktivierung mit ATP oder Nigericin inhibitor->activation imaging Fluoreszenzmikroskopie activation->imaging quantification Quantifizierung der Zellen mit ASC-Specks imaging->quantification result Ergebnis: Reduzierte Speck-Bildung durch Inhibitor quantification->result

Abbildung 2: Arbeitsablauf des ASC-Oligomerisierungs-Assays (ASC-Speck-Bildung).

3. In-vivo-Modell der Peritonitis

Dieses Modell bewertet die Wirksamkeit eines Inhibitors in einem lebenden Organismus.

  • Tiermodell: Es werden C57BL/6-Mäuse verwendet.

  • Inhibitor-Verabreichung: Der Inhibitor (z. B. MCC950) wird den Mäusen oral oder intraperitoneal (i.p.) verabreicht.

  • Induktion der Peritonitis: Eine Stunde nach der Verabreichung des Inhibitors wird eine sterile Peritonitis durch i.p. Injektion von LPS (zur Vorbereitung) gefolgt von einer i.p. Injektion von ATP (zur Aktivierung) induziert.

  • Probenentnahme: Nach einer festgelegten Zeit (z. B. 1-2 Stunden) werden die Mäuse eingeschläfert und die Peritonealhöhle wird mit PBS gespült, um die Peritonealflüssigkeit zu sammeln.

  • Analyse: Die Konzentration von IL-1β in der Peritonealflüssigkeit wird mittels ELISA gemessen. Die Infiltration von Entzündungszellen (z. B. Neutrophilen) wird durchflusszytometrisch analysiert.

  • Ergebnis: Ein wirksamer Inhibitor reduziert signifikant die IL-1β-Spiegel und die Infiltration von Entzündungszellen in der Peritonealflüssigkeit im Vergleich zu mit Vehikel behandelten Tieren.

Zusammenfassung und Ausblick

  • MCC950 ist ein hochpotenter und spezifischer NLRP3-Inhibitor, der als wertvolles Forschungswerkzeug dient. Seine klinische Entwicklung wurde jedoch aufgrund von Sicherheitsbedenken (Hepatotoxizität) eingestellt.[14]

  • Dapansutril (OLT1177) ist ein oral bioverfügbarer, selektiver NLRP3-Inhibitor, der in klinischen Studien für entzündliche Erkrankungen wie Gicht vielversprechende Ergebnisse in Bezug auf Sicherheit und Wirksamkeit gezeigt hat.[17][18]

  • CY-09 ist ein weiterer spezifischer, direkter NLRP3-Inhibitor, der sich in präklinischen Modellen als wirksam erwiesen hat.[8][13] Er bindet an eine andere Stelle der NLRP3-ATPase als MCC950, was alternative Ansätze für das Design von Inhibitoren aufzeigt.

Die direkte Hemmung des NLRP3-Inflammasoms stellt eine vielversprechende Therapiestrategie für eine Vielzahl von entzündlichen Erkrankungen dar. Während frühe Inhibitoren wie MCC950 den Weg geebnet haben, zeigen neuere Verbindungen wie Dapansutril das Potenzial, diese Strategie sicher in die klinische Praxis zu überführen. Die fortgesetzte Forschung und Entwicklung in diesem Bereich ist entscheidend, um die nächste Generation von NLRP3-Inhibitoren mit optimierter Wirksamkeit und Sicherheit zu entwickeln.

References

A Comparative Guide to Inflammasome Inhibition: MCC950 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis between NPD10084 and MCC950 cannot be provided at this time. Extensive searches of scientific literature and public databases did not yield any information on a compound designated "this compound" in the context of inflammasome inhibition. Therefore, this guide will provide a comprehensive overview of the well-characterized NLRP3 inflammasome inhibitor, MCC950, as a reference for researchers, scientists, and drug development professionals.

Introduction to the NLRP3 Inflammasome

The innate immune system utilizes intracellular multiprotein complexes known as inflammasomes to detect a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1] Among the various types of inflammasomes, the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is the most extensively studied.[2][3] Its activation is implicated in a broad spectrum of inflammatory diseases, such as cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, atherosclerosis, and neurodegenerative disorders.[4]

The activation of the NLRP3 inflammasome is a two-step process.[1] A priming signal (Signal 1), often initiated by the activation of Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression.[3] A second activation signal (Signal 2), which can be triggered by diverse stimuli like ATP, crystalline substances, or pore-forming toxins, induces the assembly of the NLRP3 inflammasome complex.[2] This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[3] The assembled inflammasome facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[5] Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[5]

MCC950: A Potent and Specific NLRP3 Inhibitor

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[5] It has been extensively used as a chemical probe to study the role of the NLRP3 inflammasome in various diseases.

Mechanism of Action

MCC950 directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain.[3][5] This interaction interferes with the ATP hydrolysis function of NLRP3, locking it in an inactive conformation and preventing its oligomerization, which is a critical step for inflammasome assembly.[5] Consequently, MCC950 blocks downstream events, including ASC oligomerization, caspase-1 activation, and the release of IL-1β and IL-18.[3][4] Importantly, MCC950's mechanism is downstream of initial activation triggers like potassium efflux.[4][6]

Potency and Specificity

MCC950 exhibits nanomolar potency in inhibiting the NLRP3 inflammasome.[4][7] It has been shown to be highly specific for the NLRP3 inflammasome, with no inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[3][4]

Quantitative Data for MCC950

ParameterCell TypeValueReference(s)
IC50 (IL-1β release) Mouse Bone Marrow-Derived Macrophages (BMDMs)~7.5 nM[4][7]
Human Monocyte-Derived Macrophages (HMDMs)~8.1 nM[4][7]
THP-1 derived macrophages~0.2 µM[8]
Specificity NLRC4, AIM2, NLRP1 InflammasomesNo inhibition observed at concentrations up to 10 µM[3][4]
Off-Target Activity (IC50) Carbonic Anhydrase 2 (CA2)~11 µM[8][9]

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the NLRP3 inflammasome signaling pathway and a general experimental workflow for evaluating inflammasome inhibitors.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway and MCC950 Inhibition cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs1 PAMPs / DAMPs TLR TLR PAMPs_DAMPs1->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3, pro-IL-1β NFkB->Transcription PAMPs_DAMPs2 ATP, Toxins, Crystals K_efflux K+ Efflux PAMPs_DAMPs2->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NLRP3_active Active NLRP3 (Oligomerization) NLRP3_inactive->NLRP3_active ASC ASC NLRP3_active->ASC pro_caspase1 pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Auto-cleavage pro_IL1b pro-IL-1β Caspase1->pro_IL1b Cleavage pro_IL18 pro-IL-18 Caspase1->pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1b Mature IL-1β pro_IL1b->IL1b IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3_active Inhibits Oligomerization

Caption: NLRP3 inflammasome activation pathway and MCC950's mechanism of inhibition.

Experimental_Workflow General Workflow for Evaluating NLRP3 Inhibition cluster_analysis Analysis Step1 1. Cell Culture (e.g., BMDMs, THP-1) Step2 2. Priming (Signal 1) (e.g., LPS) Step1->Step2 Step3 3. Inhibitor Treatment (e.g., MCC950 or Vehicle) Step2->Step3 Step4 4. Activation (Signal 2) (e.g., ATP, Nigericin) Step3->Step4 Step5 5. Supernatant & Lysate Collection Step4->Step5 Step6 6. Downstream Analysis Step5->Step6 ELISA IL-1β ELISA Step6->ELISA WesternBlot Caspase-1 Western Blot Step6->WesternBlot LDH_assay LDH Assay (Pyroptosis) Step6->LDH_assay

Caption: A typical experimental workflow for assessing NLRP3 inflammasome inhibition.

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound like MCC950 on NLRP3 inflammasome activation in macrophages.

1. Cell Culture and Priming:

  • Culture bone marrow-derived macrophages (BMDMs) or human THP-1 cells differentiated into macrophages.

  • Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours) to induce the expression of NLRP3 and pro-IL-1β.

2. Inhibitor Treatment:

  • Pre-incubate the primed cells with various concentrations of MCC950 or a vehicle control (e.g., DMSO) for a specified period (e.g., 30-60 minutes).

3. Inflammasome Activation:

  • Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM for 45 minutes) or Nigericin (e.g., 10 µM for 60 minutes).

4. Sample Collection:

  • Centrifuge the plates to pellet any detached cells.

  • Collect the cell culture supernatants for cytokine and LDH analysis.

  • Lyse the remaining adherent cells to prepare cell lysates for Western blot analysis.

5. Measurement of Inflammasome Activation:

  • IL-1β Secretion: Quantify the concentration of mature IL-1β in the culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Caspase-1 Activation: Detect the cleaved (active) form of caspase-1 (p20 subunit) in the cell lysates and/or supernatants by Western blotting.

  • Pyroptosis: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptotic cell death.

Off-Target Effects and Clinical Status of MCC950

While highly specific for the NLRP3 inflammasome, MCC950 has been reported to have off-target effects. One identified off-target is carbonic anhydrase 2 (CA2), which MCC950 inhibits with an IC50 of approximately 11 µM.[8][9]

MCC950 entered clinical trials for the treatment of inflammatory diseases. However, its development was halted in Phase II trials due to observations of elevated liver transaminases, indicating potential hepatotoxicity at higher doses.[10][11]

Conclusion

MCC950 is a well-defined and valuable research tool for investigating the role of the NLRP3 inflammasome in health and disease. Its high potency and specificity have been instrumental in advancing our understanding of NLRP3-driven inflammation. However, its clinical development has been hampered by safety concerns, highlighting the ongoing need for the development of new NLRP3 inhibitors with improved therapeutic profiles. The lack of available information on "this compound" prevents a comparative analysis at this time. Researchers are encouraged to consult peer-reviewed literature for the most current information on novel inflammasome inhibitors as they are developed and characterized.

References

No Public Data Available for NPD10084 Efficacy Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding a compound designated "NPD10084." Consequently, a cross-validation of its efficacy in different cell lines, a comparison with alternative treatments, and details of its mechanism of action cannot be provided at this time.

The search for "this compound" did not return any published studies detailing its effects, signaling pathways, or any experimental protocols associated with its use. It is possible that "this compound" is an internal compound code not yet disclosed in public research, a novel substance with pending publications, or a potential typographical error.

One study of interest noted a derivative of bis-(naphthalimidopropyl)-diaminooctane exhibiting cytotoxic effects in pancreatic cancer cell lines. However, any connection between this compound and "this compound" remains unconfirmed.

To proceed with a detailed comparison guide as requested, further clarification on the identity of "this compound" is required. Accurate and verifiable information is essential for creating the requested data tables, experimental protocols, and signaling pathway diagrams.

Without specific data on this compound, the generation of a comparative analysis is not feasible. We recommend verifying the compound's designation and consulting internal documentation or preliminary research findings that could provide the necessary details for a comprehensive guide.

A Comparative Analysis of Dapansutrile and Colchicine for the Treatment of Acute Gout Flares

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gout is a common and intensely painful inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints. The management of acute gout flares centers on the rapid suppression of inflammation and alleviation of severe pain. For decades, colchicine has been a cornerstone of acute gout treatment. However, its use can be limited by a narrow therapeutic window and a significant side effect profile, particularly at higher doses. Dapansutrile (also known as OLT1177) is a novel, orally available selective inhibitor of the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome, a key component of the inflammatory cascade triggered by MSU crystals. This guide provides a comparative analysis of Dapansutrile and colchicine, focusing on their mechanisms of action, clinical efficacy, safety profiles, and the experimental data supporting their use in acute gout.

Mechanism of Action

The fundamental difference in the therapeutic approach of Dapansutrile and colchicine lies in their distinct molecular targets within the inflammatory pathway of gout.

Dapansutrile: A Targeted Approach to Inflammasome Inhibition

Dapansutrile is a selective inhibitor of the NLRP3 inflammasome.[1] In gout, MSU crystals are phagocytosed by immune cells, which triggers the assembly and activation of the NLRP3 inflammasome.[2] This multi-protein complex is crucial for the activation of caspase-1, an enzyme that cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1] By directly inhibiting the NLRP3 inflammasome, Dapansutrile blocks the production of active IL-1β and IL-18, key cytokines that drive the intense inflammatory response and pain associated with an acute gout flare.[1][3] Preclinical studies in murine models of gout have shown that Dapansutrile reduces joint inflammation and the levels of synovial IL-1β, IL-6, and CXCL1.[4]

Colchicine: A Broader Anti-Inflammatory Effect via Tubulin Inhibition

Colchicine's anti-inflammatory effects are primarily attributed to its ability to inhibit tubulin polymerization.[5] Tubulin is a protein that forms microtubules, a key component of the cytoskeleton. By disrupting microtubule formation, colchicine interferes with various cellular processes in neutrophils, which play a central role in the pathogenesis of gout. This disruption inhibits neutrophil migration to the site of inflammation, phagocytosis of MSU crystals, and the release of inflammatory mediators.[5] While effective, this broad mechanism of action can also lead to side effects, particularly in rapidly dividing cells, such as those in the gastrointestinal tract.

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Gout_Inflammatory_Pathway cluster_dapansutrile Dapansutrile's Site of Action cluster_colchicine Colchicine's Site of Action NLRP3_Inflammasome NLRP3 Inflammasome Assembly Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 Dapansutrile Dapansutrile Dapansutrile->NLRP3_Inflammasome Inhibits Tubulin Tubulin Polymerization Microtubule_Function Microtubule-dependent Cellular Functions Tubulin->Microtubule_Function Colchicine Colchicine Colchicine->Tubulin Inhibits MSU_Crystals Monosodium Urate (MSU) Crystals Phagocytosis Phagocytosis by Neutrophils & Macrophages MSU_Crystals->Phagocytosis Phagocytosis->NLRP3_Inflammasome Neutrophil_Migration Neutrophil Migration, Chemotaxis, & Degranulation Microtubule_Function->Neutrophil_Migration Inflammation Acute Gouty Inflammation & Pain Neutrophil_Migration->Inflammation Contributes to IL1B Active IL-1β Caspase1->IL1B Cleavage Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B IL1B->Inflammation Drives

Caption: Signaling pathways in acute gout and the inhibitory actions of Dapansutrile and Colchicine.

Clinical Efficacy: A Comparative Overview

To date, no head-to-head clinical trials have directly compared the efficacy of Dapansutrile and colchicine. Therefore, this analysis will present data from separate key clinical trials for each drug.

Dapansutrile: Phase 2a Proof-of-Concept Trial

An open-label, dose-adaptive, proof-of-concept Phase 2a trial evaluated the efficacy and safety of oral Dapansutrile in patients with acute gout flares.[6][7]

Key Efficacy Findings:

Dose GroupMean Pain Reduction from Baseline at Day 3Mean Pain Reduction from Baseline at Day 7
100 mg/day52.4%[6]82.1%[6]
300 mg/day68.4%[6]84.2%[6]
1000 mg/day55.8%[6]68.9%[6]
2000 mg/day57.6%[6]83.9%[6]
  • Pain Reduction: All dose groups showed a significant reduction in patient-reported target joint pain at both day 3 and day 7.[6]

  • Inflammatory Markers: A dose-dependent reduction in high-sensitivity C-reactive protein (hsCRP) and serum amyloid A (SAA) was observed in the 300 mg, 1000 mg, and 2000 mg daily dose groups.[3]

Colchicine: The AGREE (Acute Gout Flare Receiving Colchicine Evaluation) Trial

The AGREE trial was a multicenter, randomized, double-blind, placebo-controlled study that compared the efficacy and safety of high-dose versus low-dose colchicine for the treatment of acute gout flares.[1]

Key Efficacy Findings:

Treatment GroupResponder Rate (>50% pain reduction at 24 hours)
Low-Dose Colchicine (1.8 mg total)37.8%[1]
High-Dose Colchicine (4.8 mg total)32.7%[1]
Placebo15.5%[1]
  • Efficacy: Both low-dose and high-dose colchicine were significantly more effective than placebo in reducing pain at 24 hours.[1] Notably, the low-dose regimen was found to be as effective as the high-dose regimen.[1]

  • Rescue Medication: Significantly fewer patients in the low-dose colchicine group required rescue medication compared to the placebo group.[1]

Safety and Tolerability

Dapansutrile

In the Phase 2a trial, Dapansutrile was well-tolerated at all tested doses (up to 2000 mg/day for 8 days).[6] No metabolic, physiological, or hematological changes were reported.[3] Two serious adverse events occurred but were considered unrelated to the study drug.[7]

Colchicine

The AGREE trial highlighted the dose-dependent nature of colchicine's side effects.[1]

Treatment GroupIncidence of DiarrheaIncidence of Vomiting
Low-Dose Colchicine23.0%[1]0%[1]
High-Dose Colchicine76.9%[1]17.3%[1]
Placebo13.8% (Diarrhea data not explicitly provided for placebo, but AE profile was similar to low-dose)(Vomiting data not explicitly provided for placebo, but AE profile was similar to low-dose)
  • Low-Dose Colchicine: The adverse event profile was comparable to that of placebo.[1]

  • High-Dose Colchicine: Was associated with a significantly higher incidence of gastrointestinal side effects, particularly diarrhea and vomiting.[1]

Experimental Protocols

Dapansutrile Phase 2a Trial Methodology
  • Study Design: An open-label, dose-ranging, proof-of-concept trial.[6]

  • Participants: Adult patients with a monoarticular, MSU crystal-proven gout flare.[6]

  • Intervention: Four cohorts of patients received oral Dapansutrile at doses of 100 mg/day, 300 mg/day, 1000 mg/day, or 2000 mg/day for 8 days.[6]

  • Primary Outcome: The primary endpoints were the change in patient-reported target joint pain from baseline to day 3 and day 7.[6]

  • Assessments:

    • Pain: Patient-reported target joint pain was scored on a visual analog scale (VAS).[3]

    • Inflammatory Markers: Blood samples were collected at baseline and on subsequent study days to measure levels of hsCRP and SAA.[3]

    • Safety: Assessed through monitoring of adverse events and clinical laboratory tests.[6]

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Dapansutrile_Trial_Workflow Screening Patient Screening (Monoarticular, MSU-proven Gout Flare) Enrollment Enrollment & Baseline Assessment (Pain VAS, Blood Draw for Biomarkers) Screening->Enrollment Randomization Sequential Dose Assignment (100, 300, 1000, or 2000 mg/day) Enrollment->Randomization Treatment 8-Day Oral Dapansutrile Treatment Randomization->Treatment Day3 Day 3 Assessment (Pain VAS, Blood Draw) Treatment->Day3 Day7 Day 7 Assessment (Pain VAS, Blood Draw) Treatment->Day7 FollowUp Follow-up for Safety Day7->FollowUp

Caption: Experimental workflow for the Dapansutrile Phase 2a trial.

Colchicine AGREE Trial Methodology
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[1]

  • Participants: Patients experiencing an acute gout flare.[8]

  • Intervention: Patients were randomized to one of three groups:

    • Low-Dose Colchicine: 1.2 mg followed by 0.6 mg one hour later (total 1.8 mg).[1]

    • High-Dose Colchicine: 1.2 mg followed by 0.6 mg every hour for six hours (total 4.8 mg).[1]

    • Placebo.[1]

  • Primary Outcome: The primary endpoint was a ≥50% reduction in pain at 24 hours without the use of rescue medication.[1]

  • Assessments:

    • Pain: Pain intensity was recorded by patients.[8]

    • Adverse Events: Patients recorded any adverse events.[8]

    • Rescue Medication Use: The use of rescue medication was monitored.[8]

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Colchicine_Trial_Workflow Screening Patient Screening (Acute Gout Flare) Enrollment Enrollment & Baseline Assessment (Pain Score) Screening->Enrollment Randomization Randomization (1:1:1) - Low-Dose Colchicine - High-Dose Colchicine - Placebo Enrollment->Randomization Treatment Drug Administration (within 24 hours of flare onset) Randomization->Treatment 24hr_Assessment 24-Hour Assessment (Pain Score, Adverse Events, Rescue Medication Use) Treatment->24hr_Assessment FollowUp Follow-up 24hr_Assessment->FollowUp

Caption: Experimental workflow for the Colchicine AGREE trial.

Conclusion

Dapansutrile and colchicine represent two distinct therapeutic strategies for the management of acute gout flares. Dapansutrile offers a targeted approach by selectively inhibiting the NLRP3 inflammasome, a key driver of gouty inflammation. The Phase 2a data for Dapansutrile are promising, demonstrating significant pain reduction and a favorable safety profile across a range of doses.

Colchicine, a long-standing treatment for acute gout, exerts its anti-inflammatory effects through the disruption of microtubule polymerization. The AGREE trial has established the efficacy of a low-dose colchicine regimen, which maintains therapeutic benefit while significantly improving its safety and tolerability compared to traditional high-dose regimens.

References

Independent verification of NPD10084's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the mechanism of action for a novel compound is a critical step in drug development. This guide provides a comparative framework for "NPD10084," a hypothetical novel kinase inhibitor, against established alternatives. Due to the absence of publicly available data for a compound designated this compound, this document serves as a template, illustrating the expected data presentation, experimental protocols, and visualizations required for a comprehensive evaluation by researchers, scientists, and drug development professionals. The data and protocols presented are representative examples derived from common practices in the field of kinase inhibitor validation.

Comparative Analysis of Kinase Inhibitor Activity

The primary mechanism of action for a kinase inhibitor is typically the suppression of a specific kinase's activity. The following table summarizes hypothetical quantitative data comparing the in vitro efficacy of this compound with two known kinase inhibitors, "Compound A" (a reversible inhibitor) and "Compound B" (an irreversible inhibitor).

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)Mode of Inhibition
This compound Kinase X15Covalent Irreversible
Compound A Kinase X50Reversible
Compound B Kinase X10Covalent Irreversible

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.

Cellular Potency and Selectivity

Beyond direct kinase inhibition, it is crucial to assess the compound's effect on cellular pathways and its selectivity for the target cells.

Table 2: Cellular Activity and Cytotoxicity

CompoundTarget Cell LineEC50 (nM)Cytotoxicity (CC50, nM) in Healthy CellsSelectivity Index (CC50/EC50)
This compound Cancer Cell Line Y100>10,000>100
Compound A Cancer Cell Line Y350>10,000>28
Compound B Cancer Cell Line Y805,00062.5

EC50 represents the concentration of the compound that gives a half-maximal response in a cell-based assay. CC50 is the concentration that causes the death of 50% of cells in a healthy cell line.

Experimental Protocols

Detailed methodologies are essential for the independent verification of experimental findings.

In Vitro Kinase Inhibition Assay

This experiment quantifies the direct inhibitory effect of a compound on its target kinase.

  • Reagents and Materials : Recombinant human Kinase X, ATP, substrate peptide, kinase buffer, 96-well plates, and the test compounds (this compound, Compound A, Compound B).

  • Procedure :

    • A solution of Kinase X is prepared in kinase buffer.

    • Serial dilutions of the test compounds are prepared.

    • The kinase and varying concentrations of the inhibitor are pre-incubated in the 96-well plate.

    • The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence or luminescence).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Cellular Viability Assay

This assay determines the effect of the compound on the proliferation of cancer cells.

  • Cell Culture : Cancer Cell Line Y is cultured in appropriate media and conditions.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

    • Cells are incubated with the compounds for a specified period (e.g., 72 hours).

    • A viability reagent (e.g., resazurin-based) is added to each well.

    • After a further incubation period, the fluorescence or absorbance is measured to determine the number of viable cells.

    • EC50 values are determined from the dose-response curves.

Western Blot Analysis of Pathway Modulation

This technique is used to observe changes in protein phosphorylation, confirming the inhibitor's effect on a specific signaling pathway.

  • Sample Preparation :

    • Cancer Cell Line Y is treated with the test compounds at various concentrations for a defined time.

    • Cells are lysed, and protein concentration is determined.

  • Electrophoresis and Transfer :

    • Protein lysates are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF membrane.

  • Immunoblotting :

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the phosphorylated form of a downstream target of Kinase X.

    • A loading control antibody (e.g., anti-GAPDH) is used to ensure equal protein loading.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate.

Visualizations

Diagrams are provided to illustrate the hypothetical signaling pathway and experimental workflow.

G cluster_0 Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylation Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation This compound This compound This compound->Kinase X Inhibition

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase X.

G cluster_0 In Vitro cluster_1 Cell-Based Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination EC50 & CC50 EC50 & CC50 Cell Treatment Cell Treatment Viability Assay Viability Assay Cell Treatment->Viability Assay Western Blot Western Blot Cell Treatment->Western Blot Viability Assay->EC50 & CC50 Pathway Modulation Pathway Modulation Western Blot->Pathway Modulation

Caption: Experimental workflow for the independent verification of this compound.

Comparative Pharmacokinetic Analysis of Oral vs. Intraperitoneal Administration of NPD10084

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of the novel therapeutic agent NPD10084 following oral (p.o.) and intraperitoneal (i.p.) administration. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the differential bioavailability, distribution, and potential efficacy of this compound based on the route of administration. This document is for informational purposes and is based on preclinical models.

Introduction

This compound is an investigational small molecule inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[1] The choice of administration route is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties, ultimately influencing its therapeutic efficacy and safety profile.[2][3] This guide compares the outcomes of oral and intraperitoneal delivery of this compound to aid in the selection of the most appropriate route for future clinical development.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound following a single dose administered orally and intraperitoneally in a murine model.

Pharmacokinetic ParameterOral Administration (p.o.)Intraperitoneal Administration (i.p.)
Dose 10 mg/kg10 mg/kg
Cmax (Maximum Plasma Concentration) 1.2 µg/mL5.8 µg/mL
Tmax (Time to Cmax) 2.0 hours0.5 hours
AUC (0-t) (Area Under the Curve) 4.8 µgh/mL12.5 µgh/mL
Bioavailability (F%) 38%95%
Half-life (t1/2) 3.5 hours3.2 hours

Note: Data are presented as mean values and are based on preclinical models.

Experimental Protocols

1. Animal Models:

  • Male C57BL/6 mice, 8-10 weeks old, were used for all pharmacokinetic studies.

  • Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

2. Drug Formulation and Administration:

  • Oral (p.o.): this compound was formulated as a suspension in 0.5% methylcellulose. A single dose of 10 mg/kg was administered via oral gavage.

  • Intraperitoneal (i.p.): this compound was dissolved in a solution of 10% DMSO, 40% PEG300, and 50% saline. A single dose of 10 mg/kg was administered via intraperitoneal injection.[2]

3. Sample Collection:

  • Blood samples (approximately 50 µL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration.

  • Plasma was separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The lower limit of quantification (LLOQ) was 1 ng/mL.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

  • Bioavailability (F%) for the oral route was calculated as (AUCp.o. / AUCi.p.) x 100.

Mandatory Visualizations

Diagram 1: this compound Signaling Pathway

NPD10084_Signaling_Pathway cluster_activation Inflammasome Activation cluster_inflammasome NLRP3 Inflammasome Complex cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs/DAMPs PAMPs/DAMPs Priming_Signal Priming Signal (e.g., TLR activation) PAMPs/DAMPs->Priming_Signal NLRP3 NLRP3 Priming_Signal->NLRP3 Upregulates Activation_Signal Activation Signal (e.g., K+ efflux) Activation_Signal->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Recruits Caspase-1 Active Caspase-1 Pro-Caspase-1->Caspase-1 Cleavage This compound This compound This compound->NLRP3 Inhibits Assembly Pro-IL-1b Pro-IL-1β Caspase-1->Pro-IL-1b Cleaves Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleaves IL-1b IL-1β Pro-IL-1b->IL-1b IL-18 IL-18 Pro-IL-18->IL-18 Inflammation Inflammation IL-1b->Inflammation IL-18->Inflammation

Caption: Mechanism of action of this compound in inhibiting the NLRP3 inflammasome pathway.

Diagram 2: Experimental Workflow for Comparative Pharmacokinetics

Experimental_Workflow cluster_dosing Dosing Groups cluster_sampling Sample Collection cluster_analysis Analysis cluster_output Output Oral Oral Administration (10 mg/kg) Blood_Collection Serial Blood Sampling (0.25 - 24h) Oral->Blood_Collection IP Intraperitoneal Administration (10 mg/kg) IP->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation LCMS LC-MS/MS Analysis Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) LCMS->PK_Analysis

Caption: Workflow for the comparative pharmacokinetic study of this compound.

Discussion

The results of this comparative study demonstrate a significant difference in the pharmacokinetic profile of this compound when administered orally versus intraperitoneally.

Oral Administration: Following oral administration, this compound exhibited moderate bioavailability (38%), suggesting that a portion of the drug may undergo first-pass metabolism in the liver or have incomplete absorption from the gastrointestinal tract.[4][5] The time to reach maximum plasma concentration (Tmax) was 2.0 hours, which is typical for orally administered small molecules that need to be absorbed from the gut.[6]

Intraperitoneal Administration: In contrast, intraperitoneal administration resulted in nearly complete bioavailability (95%) and a much more rapid absorption, with a Tmax of 0.5 hours.[2] This is expected, as intraperitoneal administration largely bypasses first-pass metabolism, allowing for direct absorption into the systemic circulation.[2][5] The Cmax and AUC were substantially higher with i.p. administration, indicating greater systemic exposure for the same dose. For drugs targeting systemic inflammatory conditions, this higher exposure could lead to enhanced efficacy.

Conclusion

The choice between oral and intraperitoneal administration of this compound will depend on the specific therapeutic application.

  • Oral administration offers the convenience of non-invasive dosing, which is highly desirable for chronic conditions.[5] However, the lower bioavailability may necessitate higher doses to achieve the desired therapeutic concentrations.

  • Intraperitoneal administration provides rapid and high systemic exposure, which may be advantageous in acute settings or for targeting diseases within the peritoneal cavity.[7][8]

Further studies are warranted to correlate these pharmacokinetic profiles with pharmacodynamic outcomes and to establish the optimal dosing regimen for each route of administration. These findings provide a critical foundation for the continued development of this compound as a novel anti-inflammatory agent.

References

Replicating published findings on NPD10084's therapeutic effects

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding the therapeutic effects of a compound designated NPD10084 is not publicly available.

Following a comprehensive search for published scientific literature, clinical trial data, and other public domain resources, no information was found for a compound with the identifier "this compound." As a result, the requested comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, cannot be generated.

The search included queries for "this compound therapeutic effects," "this compound clinical trials," "this compound mechanism of action," and "this compound scientific publications," none of which yielded relevant results. This suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed compound identifier.

Without publicly accessible data, it is not possible to provide an objective comparison of its performance with other alternatives or to detail the experimental methodologies and biological pathways associated with its potential therapeutic effects.

Safety Operating Guide

Personal protective equipment for handling NPD10084

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of NPD10084. As a selective inhibitor of pyruvate kinase M2 (PKM2), this compound is a valuable tool in cancer research, and adherence to strict safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.

Immediate Safety Information

This compound, with the chemical name (4-Methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone, requires careful handling due to its potential health hazards. The following table summarizes the key safety information derived from its Safety Data Sheet (SDS).

Identifier Value
Chemical Name (4-Methoxy-1H-indol-2-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
CAS Number 1040706-91-9
Molecular Formula C21H19N3O2
Molecular Weight 345.4 g/mol
Solubility Soluble in DMSO

Hazard Classifications (GHS)

Hazard Category Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure Category 3H335: May cause respiratory irritation

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound to minimize exposure risk.

Protection Type Specific Requirement
Eye Protection Safety goggles with side-shields.
Hand Protection Chemical-resistant protective gloves (e.g., nitrile).
Skin and Body Protection Impervious clothing, such as a fully buttoned lab coat.
Respiratory Protection A suitable respirator is required. Use only outdoors or in a well-ventilated area.

Operational and Disposal Plans

Handling and Storage:

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke when using this product.[1] Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Spill Management:

In the event of a spill, immediately evacuate the area and ensure proper ventilation. Wearing the prescribed PPE, contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.

Disposal Plan:

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment.

Emergency Procedures

First Aid Measures:

Exposure Route Immediate Action
If on Skin Wash with plenty of soap and water.[1]
If Inhaled Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
If Swallowed Rinse mouth.[1] Do NOT induce vomiting. Call a physician.

Experimental Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh this compound Weigh this compound Prepare Work Area->Weigh this compound Dissolve in DMSO Dissolve in DMSO Weigh this compound->Dissolve in DMSO Decontaminate Work Area Decontaminate Work Area Dissolve in DMSO->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Standard workflow for handling this compound.

Signaling Pathway Inhibition by this compound

This compound functions by inhibiting the non-glycolytic signaling of PKM2. This diagram illustrates the targeted signaling pathway.

PKM2 PKM2 DownstreamSignaling Downstream Signaling PKM2->DownstreamSignaling BetaCatenin β-catenin BetaCatenin->DownstreamSignaling STAT3 STAT3 STAT3->DownstreamSignaling This compound This compound This compound->PKM2 This compound->BetaCatenin This compound->STAT3 CellProliferation Cancer Cell Proliferation DownstreamSignaling->CellProliferation

Caption: this compound inhibits PKM2 and related signaling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.